molecular formula C7H7BCl2O2 B591628 (3,4-Dichloro-2-methylphenyl)boronic acid CAS No. 957035-17-5

(3,4-Dichloro-2-methylphenyl)boronic acid

Cat. No.: B591628
CAS No.: 957035-17-5
M. Wt: 204.841
InChI Key: FQMLZXAQSIOVFD-UHFFFAOYSA-N
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Description

(3,4-Dichloro-2-methylphenyl)boronic acid is a specialized aryl boronic acid derivative serving as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is fundamental to constructing complex biaryl structures found in active pharmaceutical ingredients and advanced materials . The electron-withdrawing chlorine atoms on the phenyl ring modulate the compound's reactivity and can enhance its performance in catalytic cycles. In medicinal chemistry, boronic acids are privileged structures due to their unique ability to form reversible covalent bonds with biological targets . This mechanism is exemplified by FDA-approved boronic acid drugs such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . The specific substitution pattern of the 3,4-dichloro-2-methylphenyl group is of high interest in drug discovery, as similar lipophilic, halogenated motifs have been incorporated into the design of potent enzyme inhibitors targeting pathogenic organisms . For instance, recent research into novel antimalarial and antibacterial agents has successfully utilized a 3,4-dichlorophenyl substituent alpha to a phosphonate group to create potent inhibitors of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the essential MEP pathway of Plasmodium falciparum and Mycobacterium tuberculosis . This highlights the value of this aromatic system in developing targeted therapies for global health challenges. Beyond pharmaceutical applications, this compound is also a valuable intermediate in the synthesis of agrochemicals, such as insecticides, where its incorporation can help modulate the activity and selectivity of the final molecule .

Properties

IUPAC Name

(3,4-dichloro-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMLZXAQSIOVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656984
Record name (3,4-Dichloro-2-methylphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957035-17-5
Record name (3,4-Dichloro-2-methylphenyl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dichloro-2-methylbenzeneboronic acid
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Foundational & Exploratory

(3,4-Dichloro-2-methylphenyl)boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 957035-17-5

Chemical Formula: C₇H₇BCl₂O₂

Molecular Weight: 204.85 g/mol

This technical guide provides an in-depth overview of (3,4-Dichloro-2-methylphenyl)boronic acid, a versatile reagent in organic synthesis, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its synthesis, properties, and applications.

Chemical Structure

Chemical structure of this compound

(Image depicting the chemical structure of this compound)

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented below. This information is crucial for its proper handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 957035-17-5[1][2][3][4][5]
Molecular Formula C₇H₇BCl₂O₂[1][2]
Molecular Weight 204.85 g/mol [1]
Appearance White to off-white solid/powder
Purity Typically ≥98%[6]
Storage Inert atmosphere, 2-8°C[1]
Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338[1]

Synthesis

The synthesis of arylboronic acids, including this compound, is most commonly achieved through the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic workup.

A general experimental protocol for the synthesis of a phenylboronic acid from the corresponding aryl halide is outlined below. This can be adapted for the specific synthesis of this compound starting from 1,2-dichloro-3-methyl-4-bromobenzene.

General Experimental Protocol: Synthesis of Arylboronic Acids

Materials:

  • Aryl halide (e.g., 1,2-dichloro-3-methyl-4-bromobenzene) (1.0 eq)

  • Magnesium turnings (for Grignard) or n-Butyllithium (for organolithium)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Trialkyl borate (e.g., Trimethyl borate or Triisopropyl borate) (1.1 eq)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Formation of the Organometallic Reagent:

    • Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), the aryl halide is dissolved in the anhydrous solvent and added dropwise to a suspension of magnesium turnings. The reaction is initiated, if necessary, and then maintained at a suitable temperature to ensure complete formation of the Grignard reagent.

    • Organolithium Reagent: The aryl halide is dissolved in the anhydrous solvent in a flame-dried flask under an inert atmosphere and cooled to a low temperature (typically -78 °C). n-Butyllithium is then added dropwise, and the mixture is stirred for a period to allow for lithium-halogen exchange.

  • Borylation: The solution of the organometallic reagent is cooled (typically to -78 °C) and the trialkyl borate is added dropwise, maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction is quenched by the slow addition of the aqueous acid solution. The mixture is stirred vigorously to ensure complete hydrolysis of the boronate ester to the boronic acid.

  • Workup and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude boronic acid can then be purified by recrystallization or column chromatography.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. This compound serves as the organoboron partner in these reactions, enabling the introduction of the 3,4-dichloro-2-methylphenyl moiety into a wide range of organic molecules. This is of particular interest in the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials.

A general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below.

Suzuki_Miyaura_Workflow A Aryl Halide (Ar-X) F Reaction Mixture Assembly A->F B This compound B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃, K₂CO₃) D->F E Solvent System (e.g., Toluene/Ethanol/Water) E->F G Heating under Inert Atmosphere F->G H Aqueous Workup G->H Cooling I Extraction H->I J Purification (e.g., Column Chromatography) I->J K Final Product (Ar-Aryl') J->K

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Multi-Step Synthesis of Bioactive Molecules

The utility of this compound extends to its use in multi-step syntheses of complex and biologically active molecules. Its ability to be incorporated into a molecular scaffold via the robust Suzuki-Miyaura coupling makes it a key intermediate in the synthesis of novel drug candidates. The workflow for such a multi-step synthesis often involves the initial coupling of the boronic acid followed by further functional group transformations.

Below is a conceptual workflow illustrating the use of this compound in a multi-step synthesis.

Multi_Step_Synthesis Start Starting Material (Heterocyclic Halide) Coupling Suzuki-Miyaura Coupling Start->Coupling BoronicAcid This compound BoronicAcid->Coupling Intermediate1 Biaryl Intermediate Coupling->Intermediate1 Reaction2 Functional Group Transformation 1 (e.g., Reduction, Oxidation) Intermediate1->Reaction2 Intermediate2 Modified Intermediate Reaction2->Intermediate2 Reaction3 Functional Group Transformation 2 (e.g., Amidation, Esterification) Intermediate2->Reaction3 FinalProduct Final Bioactive Molecule Reaction3->FinalProduct

Conceptual workflow for a multi-step synthesis utilizing the boronic acid.

Spectroscopic Data

Data TypeExpected Features
¹H NMR - Aromatic protons in the range of 7.0-8.0 ppm. - A singlet for the methyl group protons around 2.0-2.5 ppm. - A broad singlet for the boronic acid hydroxyl protons, which may be exchangeable with D₂O.
¹³C NMR - Aromatic carbon signals in the range of 120-150 ppm. - A signal for the methyl carbon around 15-25 ppm. - A signal for the carbon attached to the boron atom, which may be broader due to quadrupolar relaxation of the boron nucleus.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel chemical entities, particularly within the pharmaceutical industry. Its utility in the reliable formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction makes it an important tool for medicinal chemists and researchers in organic synthesis. Proper handling and storage, as outlined in the safety data, are essential for its safe and effective use in the laboratory.

References

An In-depth Technical Guide to the Synthesis and Characterization of (3,4-Dichloro-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides a comprehensive overview of the synthesis and analytical characterization of (3,4-Dichloro-2-methylphenyl)boronic acid, a valuable building block in modern organic synthesis.

Introduction

This compound is an organoboron compound featuring a substituted phenyl ring. Arylboronic acids are critical reagents in synthetic organic chemistry, most notably for their application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, including biaryl and polyaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of this molecule—containing two chlorine atoms and a methyl group—offers unique steric and electronic properties that can be exploited in the synthesis of targeted molecules.

This guide details a representative synthetic protocol for its preparation via the Grignard reaction and outlines the standard analytical techniques used for its structural confirmation and purity assessment.

Synthesis of this compound

The most common and direct method for the synthesis of arylboronic acids is the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1] This approach is widely applicable and can be adapted for the specific synthesis of this compound.

Synthetic Workflow

The overall synthetic pathway involves two main stages: the formation of the Grignard reagent from the corresponding aryl bromide, and its subsequent reaction with a borate ester to form the boronic acid after hydrolysis.

Synthesis_Workflow cluster_0 Grignard Reagent Formation cluster_1 Borylation and Hydrolysis Start 1-Bromo-3,4-dichloro- 2-methylbenzene Grignard (3,4-Dichloro-2-methylphenyl) magnesium bromide Start->Grignard Mg, I₂ (cat.) Mg Magnesium Turnings Mg->Grignard THF Anhydrous THF THF->Grignard Solvent Intermediate Boronate Ester Intermediate Grignard->Intermediate Reaction at -78 °C Borate Trimethyl Borate in Anhydrous THF Borate->Intermediate Product (3,4-Dichloro-2-methylphenyl) boronic acid Intermediate->Product Hydrolysis Workup Acidic Workup (e.g., aq. HCl) Workup->Product

Caption: Synthetic workflow for this compound.
Experimental Protocol

Disclaimer: This is a representative protocol based on general procedures for arylboronic acid synthesis.[1][2] It should be performed by trained chemists with appropriate safety precautions.

Materials:

  • 1-Bromo-3,4-dichloro-2-methylbenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (2 M aqueous solution)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

    • Magnesium turnings (1.2 equivalents) and a single crystal of iodine are placed in the flask.

    • Anhydrous THF is added to cover the magnesium.

    • A solution of 1-bromo-3,4-dichloro-2-methylbenzene (1.0 equivalent) in anhydrous THF is added to the dropping funnel. A small portion is added to the magnesium to initiate the reaction, which is indicated by a color change and gentle reflux.[2]

    • The remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[2]

  • Borylation:

    • In a separate flame-dried flask under nitrogen, a solution of trimethyl borate (1.5 equivalents) in anhydrous THF is prepared and cooled to -78 °C using a dry ice/acetone bath.

    • The prepared Grignard reagent solution is slowly added dropwise to the cold borate solution, ensuring the internal temperature remains below -60 °C.[2]

    • The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm slowly to room temperature overnight.

  • Work-up and Purification:

    • The reaction mixture is cooled in an ice bath, and 2 M aqueous HCl is slowly added to quench the reaction and hydrolyze the boronate ester until the pH is acidic (~pH 2).[2]

    • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification is typically achieved by recrystallization.[3][4] The crude solid can be dissolved in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes) and allowed to cool slowly to induce crystallization. The pure crystals are then collected by filtration and dried under vacuum.

Characterization

The structure and purity of the synthesized this compound are confirmed using standard analytical techniques.

Physical and Chemical Properties
PropertyValueReference
CAS Registry Number 957035-17-5[5][6][7]
Molecular Formula C₇H₇BCl₂O₂[6][8]
Molecular Weight 204.85 g/mol [6]
Appearance Typically a white to off-white solid
Storage Inert atmosphere, 2-8°C[6]
Characterization Workflow

A standard workflow ensures the comprehensive analysis of the final product to confirm its identity and purity.

Characterization_Workflow cluster_0 Sample Preparation & Analysis cluster_1 Data Interpretation cluster_2 Conclusion Sample Purified Product Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI or GC-MS) Sample->MS MP Melting Point Analysis Sample->MP NMR_Data Spectral Data (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Isotopic Pattern) MS->MS_Data MP_Data Melting Range (Purity Indicator) MP->MP_Data Conclusion Structure & Purity Confirmation NMR_Data->Conclusion MS_Data->Conclusion MP_Data->Conclusion

Caption: General workflow for the characterization of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for structural elucidation. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which can lead to complex or broadened spectra. Using a solvent like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can help break up these trimers and provide sharper signals.

Representative Protocol (¹H and ¹³C NMR):

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).

  • Process the data to determine chemical shifts (δ) in parts per million (ppm), signal multiplicity, and integration.

Predicted NMR Data: The following data are predicted based on the structure and are for illustrative purposes.

¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
Aromatic CH7.3-7.6d1HH-6
Aromatic CH7.1-7.4d1HH-5
B(OH)₂5.0-8.0br s2H-B(OH)₂
Methyl CH₃2.3-2.6s3HAr-CH₃
¹³C NMR (Predicted) δ (ppm)Assignment
Aromatic C-B125-135C-1 (broad signal)
Aromatic C-CH₃138-142C-2
Aromatic C-Cl133-138C-3
Aromatic C-Cl130-135C-4
Aromatic CH128-132C-5
Aromatic CH130-134C-6
Methyl C18-22-CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Boronic acids can be challenging to analyze directly due to their tendency to form boroxines.[9] Electrospray ionization (ESI) is a soft technique suitable for LC-MS that can detect the deprotonated molecule [M-H]⁻ or adducts.[10]

Representative Protocol (LC-ESI-MS):

  • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Inject the solution into an LC-MS system equipped with an ESI source.

  • Acquire the mass spectrum in both positive and negative ion modes.

Expected Results:

  • Molecular Ion: The expected monoisotopic mass is 203.9803 g/mol .

  • Negative Ion Mode [M-H]⁻: A strong signal should be observed around m/z = 202.97.

  • Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion. The expected pattern for [M]⁻ would show peaks at approximately m/z 203 (M), 205 (M+2), and 207 (M+4) with a relative intensity ratio of roughly 9:6:1, which is a definitive indicator of a dichlorinated compound.

References

Stability and Storage of (3,4-Dichloro-2-methylphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for (3,4-Dichloro-2-methylphenyl)boronic acid. Boronic acids are crucial reagents in organic synthesis, particularly in cross-coupling reactions, and are increasingly utilized in medicinal chemistry and drug development.[1][2][3] Understanding their stability is paramount for ensuring the integrity of starting materials and the reproducibility of synthetic protocols.

Core Concepts in Arylboronic Acid Stability

Arylboronic acids, including this compound, are generally stable, non-toxic compounds that are versatile in synthetic chemistry.[2][4] However, they are susceptible to several degradation pathways that can impact their purity and reactivity over time. The primary degradation mechanisms are:

  • Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved, and the boronic acid moiety is replaced by a hydrogen atom.[5] This process can be influenced by factors such as pH, temperature, and the presence of catalysts.[5]

  • Oxidation: The boronic acid group can be susceptible to oxidation, leading to the formation of various byproducts. This can be mitigated by storing the compound under an inert atmosphere.

  • Anhydride Formation: Boronic acids have a propensity to lose water to form cyclic trimers known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by treatment with water.

The stability of arylboronic acids can be enhanced by converting them into boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, which are often more robust to purification and storage.[6][7]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality of this compound. The following conditions are recommended based on supplier data and general knowledge of arylboronic acid chemistry.

ParameterRecommendationRationale
Temperature 2-8°C[8][9]Reduces the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[8][9]Minimizes oxidation of the boronic acid moiety.
Container Tightly closed container[10]Prevents moisture absorption and exposure to air.
Light Store in a dark placeProtects from potential photolytic degradation.
Handling Use in a well-ventilated area. Avoid creating dust.[10]General laboratory safety practice for fine chemicals.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, forced degradation studies can be performed. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.

General Workflow for Stability Assessment

Stability_Assessment_Workflow General Workflow for Stability Assessment of Arylboronic Acids cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analysis cluster_3 Data Interpretation & Storage Recommendations Initial_Characterization Initial Characterization (Purity, Appearance, etc.) Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) Initial_Characterization->Acid_Hydrolysis Expose to Stress Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) Initial_Characterization->Base_Hydrolysis Expose to Stress Oxidative_Stress Oxidative Stress (e.g., 3% H2O2) Initial_Characterization->Oxidative_Stress Expose to Stress Thermal_Stress Thermal Stress (e.g., 60°C) Initial_Characterization->Thermal_Stress Expose to Stress Photolytic_Stress Photolytic Stress (UV/Vis light) Initial_Characterization->Photolytic_Stress Expose to Stress HPLC_Analysis Stability-Indicating HPLC Method Acid_Hydrolysis->HPLC_Analysis Analyze Samples Base_Hydrolysis->HPLC_Analysis Analyze Samples Oxidative_Stress->HPLC_Analysis Analyze Samples Thermal_Stress->HPLC_Analysis Analyze Samples Photolytic_Stress->HPLC_Analysis Analyze Samples LCMS_Analysis LC-MS for Degradant Identification HPLC_Analysis->LCMS_Analysis Identify Peaks NMR_Analysis NMR Spectroscopy for Structural Elucidation LCMS_Analysis->NMR_Analysis Confirm Structure Data_Analysis Data Analysis and Degradation Pathway ID NMR_Analysis->Data_Analysis Storage_Conditions Establishment of Optimal Storage Conditions Data_Analysis->Storage_Conditions

Caption: A logical workflow for assessing the stability of arylboronic acids.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a powerful tool for monitoring the stability of this compound and separating it from its potential degradation products.

Objective: To develop and validate a stability-indicating HPLC method capable of quantifying the parent compound and detecting any degradation products.

Materials and Equipment:

  • This compound reference standard

  • HPLC grade acetonitrile and water

  • HPLC grade formic acid or other suitable buffer

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of the parent peak from any degradants. For example, a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of the compound (typically in the range of 220-280 nm for arylboronic acids).

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize before injection.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat. Neutralize before injection.

    • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to UV and/or visible light.

  • Analysis: Inject the standard and stressed samples into the HPLC system.

  • Data Evaluation: Monitor for the appearance of new peaks and a decrease in the area of the parent peak in the stressed samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

NMR Spectroscopy for Degradation Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹¹B NMR, is a valuable technique for studying the degradation of boronic acids.

Objective: To monitor the degradation of this compound and identify the structure of degradation products.

¹¹B NMR Spectroscopy:

  • The chemical shift of the boron atom is sensitive to its coordination environment.

  • Trigonal boronic acids typically show a broad signal around 25-30 ppm.

  • Tetrahedral boronate species, formed at higher pH or upon complexation, resonate further upfield (around 3-9 ppm).

  • Monitoring changes in the ¹¹B NMR spectrum can provide insights into pH-dependent stability and interactions.[5]

¹H NMR Spectroscopy:

  • The appearance of new signals or changes in the integration of existing signals in the aromatic region can indicate protodeboronation or other structural modifications.

  • By comparing the ¹H NMR spectra of stressed samples with the reference standard, the formation of degradation products can be tracked.

Signaling Pathway of Arylboronic Acid Degradation

The primary degradation pathways for arylboronic acids can be visualized as follows:

Degradation_Pathways Primary Degradation Pathways of Arylboronic Acids cluster_protodeboronation Protodeboronation cluster_oxidation Oxidation cluster_anhydride Anhydride Formation (Reversible) Arylboronic_Acid This compound (Ar-B(OH)2) Arene 3,4-Dichloro-2-methylbenzene (Ar-H) Arylboronic_Acid->Arene + H2O (Acid/Base/Metal Catalysis) Phenol 3,4-Dichloro-2-methylphenol (Ar-OH) Arylboronic_Acid->Phenol + [O] Boroxine Cyclic Trimer (Boroxine) ((ArBO)3) Arylboronic_Acid->Boroxine - 3 H2O Boric_Acid Boric Acid (B(OH)3)

Caption: Key degradation pathways for arylboronic acids.

Conclusion

This compound, like other arylboronic acids, is a relatively stable compound when stored under appropriate conditions. The primary concerns for its stability are protodeboronation and oxidation. By adhering to the recommended storage conditions of refrigeration (2-8°C) under an inert atmosphere in a tightly sealed container, the integrity of the compound can be maintained for an extended period. For critical applications in drug development and regulated environments, it is essential to perform stability studies using validated analytical methods, such as a stability-indicating HPLC method, to ensure the quality and purity of the material.

References

An In-depth Technical Guide on (3,4-Dichloro-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on (3,4-dichloro-2-methylphenyl)boronic acid, tailored for researchers, scientists, and professionals in drug development. The document details the compound's core physicochemical properties, outlines key experimental protocols for its synthesis and application, and illustrates its role in synthetic chemistry through a logical workflow diagram.

Core Compound Data

This compound is a substituted arylboronic acid, a class of compounds widely utilized as building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

PropertyData
Molecular Formula C₇H₇BCl₂O₂[1][2][3]
Molecular Weight 204.85 g/mol [1][4]
IUPAC Name This compound[2]
CAS Number 957035-17-5[1][2]

Experimental Protocols

Boronic acids are crucial reagents in medicinal chemistry for the synthesis of complex organic molecules that often form the core of new drug candidates.[5] The following sections provide representative experimental protocols for the synthesis of arylboronic acids and their application in Suzuki-Miyaura cross-coupling, a fundamental reaction in drug discovery.[5][6]

1. General Synthesis of Arylboronic Acids via Grignard Reaction

This protocol describes a general method for synthesizing arylboronic acids from the corresponding aryl halides. This process involves the formation of a Grignard reagent followed by its reaction with a trialkyl borate.

Materials:

  • Aryl halide (e.g., 1-bromo-3,4-dichloro-2-methylbenzene) (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Triisopropyl borate (1.5 equiv)

  • Aqueous acid (e.g., 1 M HCl)

  • Iodine crystal (optional, for initiation)

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine and gently warm the flask under a nitrogen atmosphere to activate the magnesium.

  • Dissolve the aryl halide in anhydrous ether or THF and add it dropwise to the magnesium turnings at a rate that maintains a gentle reflux. If the reaction does not start, gentle heating may be required.

  • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

  • Dissolve triisopropyl borate in anhydrous ether or THF and add it dropwise to the cold Grignard solution while maintaining the temperature at -78 °C to prevent multiple additions to the boron center.[7]

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl.

  • Extract the aqueous layer with diethyl ether.[7] Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to afford the pure arylboronic acid.[8] It is often important to recrystallize and dry the arylboronic acid before use, as commercial boronic acids may contain boroximes (anhydride trimers) which are less effective in subsequent reactions.[8]

2. Application in Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with an aryl halide, a cornerstone reaction for creating C-C bonds.[9]

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 4-bromoisoquinoline) (1.0 equiv)[9]

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)[9]

  • Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 equiv)[9]

  • Solvent (e.g., degassed 1,4-Dioxane/Water mixture, 4:1)[9]

Procedure:

  • To a Schlenk flask under an inert nitrogen or argon atmosphere, add the aryl halide, this compound, palladium catalyst, and base.[9]

  • Add the degassed solvent mixture via syringe.[9]

  • Stir the reaction mixture vigorously and heat to the required temperature (e.g., 80-100 °C) for 12-24 hours.[9]

  • Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Logical and Experimental Workflow Visualization

The following diagrams illustrate key concepts related to the application of substituted phenylboronic acids in drug discovery and their underlying mechanism of action in certain biological pathways.

Suzuki_Miyaura_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_process Purification & Analysis cluster_product Final Product BoronicAcid This compound Reaction Pd Catalyst Base, Solvent, Heat BoronicAcid->Reaction ArylHalide Aryl or Heteroaryl Halide (R-X) ArylHalide->Reaction Purification Workup & Purification Reaction->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis FinalProduct Biaryl Compound (Drug Precursor) Analysis->FinalProduct

Caption: Workflow for Suzuki-Miyaura cross-coupling using a substituted phenylboronic acid.

Signaling_Pathway_Inhibition cluster_pathway Cancer Cell Migration Signaling RhoA RhoA ROCK ROCK RhoA->ROCK Rac1 Rac1 Rac1->ROCK Cdc42 Cdc42 Cdc42->Rac1 activates Migration Cell Migration ROCK->Migration PBA Phenylboronic Acid (PBA) PBA->RhoA inhibits PBA->Rac1 inhibits

Caption: Phenylboronic acid's role in inhibiting key cancer cell migration signaling pathways.[10]

References

A Technical Guide to the Spectroscopic Analysis of (3,4-Dichloro-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for (3,4-Dichloro-2-methylphenyl)boronic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₇H₇BCl₂O₂.[1][2] Its structure consists of a benzene ring substituted with two chlorine atoms, a methyl group, and a boronic acid functional group [-B(OH)₂].

Chemical Properties:

  • CAS Number: 957035-17-5[1][2]

  • Molecular Weight: 204.85 g/mol [1]

  • Appearance: Typically a solid[2]

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5-7.8d1HAr-H (meta to boronic acid)
~7.2-7.4d1HAr-H (ortho to boronic acid)
~4.5-6.0br s2HB(OH)₂
~2.4-2.6s3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~140-145Ar-C-B(OH)₂
~135-140Ar-C-Cl
~130-135Ar-C-Cl
~130-135Ar-C-CH₃
~128-132Ar-C-H
~125-130Ar-C-H
~20-25-CH₃

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (from boronic acid, often dimeric)
3100-3000MediumAromatic C-H stretch
2980-2850Medium to WeakAliphatic C-H stretch (-CH₃)
~1600, ~1470Medium to StrongAromatic C=C skeletal vibrations
~1350StrongB-O stretch
~1090MediumC-O stretch
~850-800StrongC-H out-of-plane bending
~750StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/z Value (relative intensity)Assignment
204/206/208 (isotope pattern)[M]⁺ or [M-H]⁻ corresponding to C₇H₇BCl₂O₂ with isotopic distribution for Cl
186/188/190 (isotope pattern)[M-H₂O]⁺
159/161 (isotope pattern)[M-B(OH)₃]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent. Due to the tendency of boronic acids to form oligomeric anhydrides (boroxines), which can lead to complex or broad NMR spectra, specific solvents are recommended.[3] Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often used as they can break up these oligomers.[3]

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Solvent: DMSO-d₆ or CD₃OD.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO-d₆ at δ ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Solvent: DMSO-d₆ or CD₃OD.

    • Temperature: 298 K.

    • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

    • Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at δ ~39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • IR Spectrum Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

    • Mode: Transmittance or Absorbance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilution may be necessary depending on the sensitivity of the instrument.

  • Mass Spectrum Acquisition (Electrospray Ionization - ESI):

    • Instrument: A mass spectrometer equipped with an electrospray ionization source.

    • Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization. Arylboronic acids can be analyzed in both modes.[4]

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: The resulting spectrum should be analyzed for the molecular ion peak and characteristic isotopic patterns, particularly for the two chlorine atoms.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_characterization Data Interpretation and Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

A Comprehensive Technical Guide to the Reactivity Profile of Substituted Dichlorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity profile of substituted dichlorophenylboronic acids, crucial intermediates in modern organic synthesis. With applications spanning pharmaceutical development, agrochemicals, and materials science, a thorough understanding of their chemical behavior is paramount.[1][2][3][4] This document outlines their participation in key chemical transformations, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate practical application and further research.

Core Reactivity and Synthetic Applications

Substituted dichlorophenylboronic acids are versatile reagents primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the two chlorine atoms significantly influences the electronic properties of the phenyl ring and the Lewis acidity of the boron center, thereby affecting their reactivity.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[7][8] Dichlorophenylboronic acids are effective coupling partners in these reactions for synthesizing a wide range of biaryl compounds.[2][9] The reactivity of the aryl halide partner typically follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[9]

The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.[7]

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd R1-Pd(II)-X(L2) Pd0->OxAdd Oxidative Addition (R1-X) Transmetalation R1-Pd(II)-R2(L2) OxAdd->Transmetalation Transmetalation (ArB(OH)2, Base) Transmetalation->Pd0 Reductive Elimination (R1-R2) Biaryl Ar-Ph-Cl2 (Biaryl Product) ArX Ar-X (Organohalide) ArBoronic Cl2-Ph-B(OH)2 (Dichlorophenylboronic Acid)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes representative yields for Suzuki-Miyaura reactions involving various dichlorophenylboronic acid isomers.

Boronic Acid IsomerCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3,5-Dichlorophenylboronic acid1-Bromo-3,5-dichlorobenzenePd(PPh₃)₄K₂CO₃DME/H₂O8012-[10]
3,5-Dichlorophenylboronic acid3-Chloro-1,2,4-thiadiazolePd(PPh₃)₄K₂CO₃TolueneReflux2495[11]
Arylboronic acids5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80-Good[12]
Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling enables the formation of aryl carbon-heteroatom bonds, typically C-N and C-O bonds.[13] This reaction couples an aryl boronic acid with an amine or alcohol and is catalyzed by copper complexes, often Cu(OAc)₂.[14][15] A significant advantage of this method is that it can often be conducted at room temperature and is open to the air.[13][15]

The proposed mechanism involves transmetalation of the boronic acid to a Cu(II) species, which may disproportionate to a key Cu(III) intermediate.[14] Reductive elimination from this Cu(III) complex forges the C-N or C-O bond and regenerates a Cu(I) species, which is then re-oxidized by oxygen to complete the catalytic cycle.[14][15]

Chan_Lam_Coupling cluster_cat_cycle Catalytic Cycle CuII Cu(II) CuII_Ar Ar-Cu(II) CuII->CuII_Ar Transmetalation (ArB(OH)2) CuIII Ar-Cu(III)-Nu CuII_Ar->CuIII Coordination & Oxidation (Nu-H, O2) CuI Cu(I) CuIII->CuI Reductive Elimination (Ar-Nu) Product Cl2-Ph-NHR or Cl2-Ph-OR CuI->CuII Oxidation (O2) ArBoronic Cl2-Ph-B(OH)2 Nucleophile R-NH2 or R-OH (Nucleophile)

Caption: Generalized catalytic cycle for the Chan-Lam C-N/C-O cross-coupling reaction.

Quantitative Data for Chan-Lam Coupling:

While specific examples detailing dichlorophenylboronic acids in Chan-Lam couplings are less prevalent in the initial search, the general conditions provide a strong starting point for researchers.

Boronic AcidNucleophileCopper SourceBaseSolventTemp (°C)Yield (%)Reference
p-Tolylboronic acid2-AminopyridineCu(OAc)₂DIPEADMSO120-[14]
Arylboronic acidsAminesCu(OAc)₂2,6-Lutidine--Moderate-Good[13]
Arylboronic acidsAlcoholsCu(II) catalyst--Room Temp-[13]
Oxidation and Reduction Reactions

Oxidation: The carbon-boron bond of arylboronic acids can be readily oxidized to a carbon-oxygen bond, yielding phenols. This transformation is typically achieved using reagents like alkaline hydrogen peroxide.[16][17] This ipso-hydroxylation provides a valuable synthetic route to substituted phenols.[17] Recent studies have also explored greener oxidizing agents, such as electrochemically generated peroxodicarbonate, which can convert arylboronic acids to phenols in excellent yields (up to 99%).[17]

Reduction: The reduction of a boronic acid to a borane is a less common transformation. Strong reducing agents like lithium aluminum hydride (LAH) are required. To prevent deprotonation of the hydroxyl groups, the boronic acid is typically converted to a boronic ester prior to reduction.[18]

Factors Influencing Reactivity

The reactivity of substituted dichlorophenylboronic acids is governed by a combination of electronic and steric effects.

Reactivity_Factors cluster_main Factors Influencing Reactivity of Dichlorophenylboronic Acids cluster_electronic Consequences of Electronic Effects cluster_steric Consequences of Steric Effects Reactivity Overall Reactivity Electronic Electronic Effects (-I, -M) Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Increased_Lewis_Acidity Increased Lewis Acidity at Boron Electronic->Increased_Lewis_Acidity Decreased_Nucleophilicity Decreased Nucleophilicity of Aryl Ring Electronic->Decreased_Nucleophilicity Hindered_Approach Hindered Reagent Approach (ortho-substituents) Steric->Hindered_Approach Lower_Binding Lower Association Constants Steric->Lower_Binding

Caption: Key electronic and steric factors governing the reactivity of dichlorophenylboronic acids.
  • Electronic Effects: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I).[5] This effect increases the Lewis acidity of the boron atom, which can facilitate transmetalation in some coupling reactions. However, it also deactivates the phenyl ring, making it less nucleophilic.[6] The overall impact on reaction rates and yields depends on the specific mechanism of the transformation.

  • Steric Effects: The position of the chlorine atoms, particularly in the ortho position (e.g., 2,3- or 2,5-dichlorophenylboronic acid), can create significant steric hindrance around the boronic acid moiety.[19] This can impede the approach of the catalyst or other reagents, potentially slowing down the reaction rate or lowering yields compared to meta or para substituted isomers.[17][19] Studies have shown that steric hindrance at the boron center can lead to lower association constants in complexation reactions.[19]

Detailed Experimental Protocols

The following protocols are representative examples for key transformations. Researchers should optimize conditions for their specific substrates.

Protocol: Synthesis of 3-(3,5-dichlorophenyl)benzoic acid via Suzuki-Miyaura Coupling[10]

This protocol details the synthesis of a biaryl compound using 3,5-dichlorophenylboronic acid.

Workflow Diagram:

Suzuki_Workflow A 1. Combine Reactants B 2. Degas and Add Solvents A->B C 3. Heat and Stir (80°C, 12h) B->C D 4. Cool and Quench C->D E 5. Aqueous Workup & Extraction D->E F 6. Acidify and Extract Product E->F G 7. Dry and Concentrate F->G H 8. Purify (Recrystallization) G->H

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Reagents:

  • 1-Bromo-3,5-dichlorobenzene

  • 3-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

Procedure:

  • To a reaction flask, add 1-bromo-3,5-dichlorobenzene, 3-carboxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add 1,2-dimethoxyethane (DME) and deionized water to the flask.

  • Heat the reaction mixture to 80°C and stir vigorously for 12 hours. Monitor reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and add water.

  • Transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl acetate to remove non-acidic impurities.

  • Carefully acidify the aqueous layer to a pH of 2-3 with 2 M HCl, which should cause the product to precipitate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol: General Procedure for Chan-Lam N-Arylation[14]

This protocol provides a general method for the copper-catalyzed N-arylation of an amine with an arylboronic acid.

Reagents:

  • Amine (e.g., 2-aminopyridine) (1.0 mmol)

  • Dichlorophenylboronic acid (e.g., 3,4-dichlorophenylboronic acid) (2.0 equiv.)

  • Copper(II) acetate [Cu(OAc)₂] (1.0 equiv.)

  • Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Molecular sieves

Procedure:

  • Charge a dry, two-necked round-bottom flask equipped with a magnetic stirrer with the amine, dichlorophenylboronic acid, Cu(OAc)₂, DIPEA, and molecular sieves.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture (e.g., to 120°C) for the required time (e.g., 24 hours), monitoring by TLC.

  • Upon completion, cool the reaction and add an aqueous solution of ammonium hydroxide.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Safety and Handling

Dichlorophenylboronic acids are generally stable solids. However, like many boronic acids, they can be irritating to the eyes, respiratory system, and skin.[20] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Substituted dichlorophenylboronic acids are highly valuable and reactive intermediates in organic synthesis. Their utility in forming C-C and C-heteroatom bonds via Suzuki-Miyaura and Chan-Lam couplings, respectively, makes them indispensable tools for constructing complex molecules in drug discovery and materials science.[1][3][4] The reactivity of a specific dichlorophenylboronic acid isomer is a nuanced interplay of electronic and steric effects imposed by the chlorine substituents. By understanding these principles and utilizing the detailed protocols provided, researchers can effectively harness the synthetic potential of this important class of reagents.

References

Technical Guide: Health and Safety for (3,4-Dichloro-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for (3,4-Dichloro-2-methylphenyl)boronic acid (CAS RN: 957035-17-5). The information is compiled from available Safety Data Sheets (SDS) and public chemical safety databases. It is intended to inform researchers and laboratory personnel of the potential hazards and safe handling procedures required for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity (oral and inhalation), skin irritation, and serious eye irritation.

GHS Hazard Summary

The following table summarizes the GHS classification for this compound.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

GHS Pictograms:

  • alt text

Precautionary Statements

The following precautionary statements are recommended when handling this substance.[1]

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.

Toxicological Information

The toxicological properties of this specific compound have not been thoroughly investigated. Much of the understanding of the toxicity of boronic acids is generalized. For a long time, boron-containing compounds were considered toxic, but this perception has been largely demystified, especially with the use of compounds like bortezomib in medicine.[2] However, individual boronic acid derivatives can have unique toxicological profiles.

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically used to assess the safety of chemical substances. The following sections describe the general methodologies for key toxicological endpoints relevant to this compound.

Acute Oral Toxicity Testing

To determine the acute oral toxicity (the basis for the H302 classification), studies following OECD Test Guidelines are typically performed.[3] These guidelines aim to characterize adverse effects occurring shortly after a single oral administration of the substance.[3] Common methods include:

  • OECD Test Guideline 420 (Fixed Dose Procedure): This method involves a stepwise dosing procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The goal is to identify a dose that produces clear signs of toxicity without causing mortality, thereby allowing for classification into a GHS category.[4]

  • OECD Test Guideline 423 (Acute Toxic Class Method): This method also uses a stepwise procedure with a small number of animals per step to classify the chemical into a toxicity class based on mortality.[3]

  • OECD Test Guideline 425 (Up-and-Down Procedure): This sequential test uses single animals for each dose step. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal, allowing for a more precise estimation of the LD50 value.[5]

In these studies, the substance is typically administered by gavage to rodents, who are then observed for 14 days for signs of toxicity and mortality.[6][7]

Skin and Eye Irritation Testing

Protocols for assessing skin and eye irritation (relevant to H315 and H319 classifications) also follow OECD guidelines. These tests traditionally involved in vivo studies on animals (e.g., rabbits), but in vitro methods using reconstructed human epidermis or other tissues are now preferred to reduce animal testing.

Visualized Workflows and Relationships

General Chemical Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a new or existing chemical.

cluster_0 Tier 0: Initial Assessment cluster_1 Tier 1: Hazard Identification cluster_2 Tier 2: Dose-Response & Risk Characterization a Define Chemical Identity & Exposure Scenario b Literature & Data Search (Existing Studies, SDS) a->b c In Silico Predictions (e.g., QSAR) b->c d GHS Classification c->d Classify Hazards e In Vitro Testing (e.g., Ames test, Skin Corrosion) d->e f Acute Toxicity Screening (e.g., OECD TG 420/423) e->f g Repeated Dose Toxicity Studies (e.g., 28-day or 90-day studies) f->g If further data needed h Determine No-Observed-Adverse-Effect Level (NOAEL) g->h i Risk Assessment (Compare NOAEL to Exposure) h->i j Develop Safe Handling Procedures (SOPs, PPE) i->j Define Controls

Caption: A tiered workflow for chemical safety assessment.

GHS Health Hazard Classification Logic

This diagram shows the logical relationship between health hazards and their classification.

A Health Hazards B Acute Toxicity (Oral, Dermal, Inhalation) A->B C Skin Corrosion/ Irritation A->C D Serious Eye Damage/ Irritation A->D E Respiratory or Skin Sensitization A->E F Germ Cell Mutagenicity A->F G Carcinogenicity A->G H Reproductive Toxicity A->H I Specific Target Organ Toxicity (STOT) - Single Exposure A->I J Specific Target Organ Toxicity (STOT) - Repeated Exposure A->J K Aspiration Hazard A->K

Caption: GHS Health Hazard Classes.

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid breathing dust.[4]

  • Handling should be performed in a well-ventilated place, such as a chemical fume hood.[8]

  • Wash hands and face thoroughly after handling.[8]

Storage:

  • Store in a cool, dark, and dry place.

  • Keep the container tightly closed.[8]

  • Store refrigerated, under an inert atmosphere is often recommended for boronic acids.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[4][8]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[3][4]
Skin Contact Immediately wash the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[3][8]
Ingestion Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound.

PPE Required Personal Protective Equipment (PPE) Eye Protection Hand Protection Body Protection Respiratory Protection Eye Safety glasses with side-shields or goggles. PPE:f1->Eye Hand Chemically resistant gloves (e.g., nitrile). PPE:f2->Hand Body Laboratory coat. PPE:f3->Body Resp Required when dusts are generated. Use a NIOSH/MSHA approved respirator. PPE:f4->Resp

Caption: Recommended Personal Protective Equipment (PPE).

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and boron oxides.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Evacuate personnel to safe areas. Wear appropriate PPE.[9]

  • Containment and Cleaning: Sweep up or vacuum the spilled material and place it in a suitable container for disposal.[3] Do not let the product enter drains.[9]

Stability and Reactivity

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[9]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[4]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides and boron oxides.[9]

References

The Genesis and Advancement of Ortho-Methyl Substituted Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-methyl substituted phenylboronic acids, a critical class of reagents in modern organic synthesis, have played a pivotal role in the advancement of cross-coupling chemistry, particularly in the pharmaceutical and materials science sectors. Their unique steric and electronic properties, conferred by the ortho-methyl group, influence reactivity and selectivity in crucial carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for these indispensable chemical building blocks.

Historical Perspective: From Elemental Discovery to Coupling Pioneers

The journey of ortho-methyl substituted phenylboronic acids is intrinsically linked to the broader history of organoboron chemistry. A foundational moment arrived in 1860 when Edward Frankland reported the first synthesis of an organoboronic acid, ethylboronic acid.[1] However, it would be several decades before the synthesis and utility of their aromatic counterparts, including the ortho-methyl substituted variants, were explored.

A significant, albeit not directly related, development was the discovery of the Michaelis-Arbuzov reaction in 1898, which laid the groundwork for forming phosphorus-carbon bonds and expanded the toolkit of organometallic chemistry.[2] The true potential of arylboronic acids, however, remained largely untapped until the latter half of the 20th century.

The landscape of organic synthesis was irrevocably changed with the advent of palladium-catalyzed cross-coupling reactions. The work of Akira Suzuki and Norio Miyaura in 1981 on the cross-coupling of organoboron compounds with organic halides, now famously known as the Suzuki-Miyaura coupling reaction, marked a watershed moment.[3] This Nobel Prize-winning methodology propelled arylboronic acids, including ortho-methyl substituted derivatives like 2-tolylboronic acid, to the forefront of synthetic chemistry due to their stability, low toxicity, and high functional group tolerance.

Key Synthetic Methodologies

The synthesis of ortho-methyl substituted phenylboronic acids has evolved, with several key methods being developed and refined over the years. The most prominent of these are the Grignard reaction-based methods and the palladium-catalyzed Miyaura borylation.

Grignard Reaction Route

One of the earliest and most widely adopted methods for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate. In the context of 2-tolylboronic acid, this involves the formation of 2-tolylmagnesium bromide from 2-bromotoluene, followed by its reaction with a borate ester and subsequent hydrolysis.

Experimental Protocol: Synthesis of 2-Tolylboronic Acid via Grignard Reaction

  • Materials:

    • 2-Bromotoluene

    • Magnesium turnings

    • Iodine (crystal)

    • Anhydrous Tetrahydrofuran (THF)

    • Trimethyl borate or Triisopropyl borate

    • 2 M Hydrochloric acid (HCl)

    • Diethyl ether or Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 equivalents). Add a single crystal of iodine to initiate the reaction. A solution of 2-bromotoluene (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle reflux. The mixture is then refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[4]

    • Boration: The freshly prepared Grignard solution is cooled to -78 °C using a dry ice/acetone bath. A solution of trialkyl borate (e.g., trimethyl borate, 1.2 equivalents) in anhydrous THF is added dropwise while maintaining the low temperature. A thick white precipitate typically forms. The reaction mixture is then allowed to warm slowly to room temperature and stirred for 12-16 hours.[4]

    • Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M HCl at 0 °C until the solution is acidic. The mixture is stirred for 30-60 minutes to ensure complete hydrolysis of the boronate ester. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 2-tolylboronic acid.[4]

    • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol, or by washing with a non-polar solvent to remove biphenyl byproducts.

Miyaura Borylation

A more modern and often more functional-group-tolerant approach is the Miyaura borylation reaction. This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[5]

Experimental Protocol: Synthesis of 2-Tolylboronic Acid Pinacol Ester via Miyaura Borylation

  • Materials:

    • 2-Bromotoluene or 2-Iodotoluene

    • Bis(pinacolato)diboron (B₂pin₂)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)

    • Phosphine ligand (if not using a pre-formed catalyst)

    • Base (e.g., Potassium acetate (KOAc), Potassium carbonate (K₂CO₃))

    • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMSO)

  • Procedure:

    • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%), and a base (e.g., KOAc, 3.0 equivalents).

    • Reaction Execution: Add the anhydrous, degassed solvent via syringe. Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

    • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting crude boronic ester can be purified by column chromatography on silica gel.[6] The pinacol ester can then be hydrolyzed to the boronic acid if required.

Comparative Data of Synthetic Protocols

The choice of synthetic method often depends on factors such as substrate scope, functional group tolerance, cost, and desired scale. The following table summarizes typical quantitative data for the synthesis of tolylboronic acid isomers, providing a comparative baseline.

ParameterGrignard Reaction (for 3-Tolylboronic Acid)[4]Miyaura Borylation (General)[5]
Starting Material 3-BromotolueneAryl Halide/Triflate
Key Reagents Mg, Trialkyl borateBis(pinacolato)diboron, Pd catalyst, Base
Typical Yield ~50-70%70-95%
Key Advantages Cost-effective for large scaleHigh functional group tolerance, milder conditions
Key Disadvantages Sensitive to functional groups on the aryl halideMore expensive reagents (Pd catalyst, diboron)

Spectroscopic Data of 2-Tolylboronic Acid

The structural elucidation and purity assessment of 2-tolylboronic acid are routinely performed using nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR (CDCl₃) Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.13d2HAr-H
7.31d2HAr-H
2.45s3HCH₃
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm
Ar-C 143.8
Ar-C 136.9
Ar-C 131.5
Ar-C 129.8
Ar-C 125.4
C-B (not always observed)
CH₃ 21.9

Note: NMR data can vary slightly depending on the solvent and concentration.[7]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of ortho-methyl substituted phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. The ortho-methyl group can influence the dihedral angle of the resulting biaryl, which is a critical parameter in the design of molecules with specific conformational properties, such as chiral ligands and pharmaceutical agents.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Tolylboronic Acid with an Aryl Bromide

  • Materials:

    • 2-Tolylboronic acid

    • Aryl bromide

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Procedure:

    • Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 equivalent), 2-tolylboronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

    • Reaction Execution: Add the degassed solvent system. Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere for several hours, monitoring the reaction progress by TLC or GC-MS.

    • Work-up and Purification: Upon completion, cool the reaction mixture and add water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.[8]

Visualizing the Synthetic and Application Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

Synthesis_of_2_Tolylboronic_Acid_via_Grignard 2-Bromotoluene 2-Bromotoluene 2-Tolylmagnesium_Bromide 2-Tolylmagnesium Bromide 2-Bromotoluene->2-Tolylmagnesium_Bromide + Mg, THF Mg, THF Mg, THF Boronate_Ester Boronate Ester Intermediate 2-Tolylmagnesium_Bromide->Boronate_Ester + B(OR)₃ Trialkyl_Borate B(OR)₃ 2-Tolylboronic_Acid 2-Tolylboronic Acid Boronate_Ester->2-Tolylboronic_Acid + H₃O⁺ H₃O⁺ H₃O⁺

Synthesis of 2-Tolylboronic Acid via the Grignard Reaction Pathway.

Miyaura_Borylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Aryl_Halide Aryl Halide (e.g., 2-Bromotoluene) Heating Heat (80-100 °C) under Inert Atmosphere Aryl_Halide->Heating Diboron_Reagent Bis(pinacolato)diboron Diboron_Reagent->Heating Pd_Catalyst Palladium Catalyst Pd_Catalyst->Heating Base Base (e.g., KOAc) Base->Heating Solvent Anhydrous Solvent Solvent->Heating Filtration Filtration through Celite Heating->Filtration Extraction Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Arylboronic_Ester Arylboronic_Ester Purification->Arylboronic_Ester Final Product

General Experimental Workflow for Miyaura Borylation.

Suzuki_Coupling_Pathway Pd0 Pd(0) Catalyst Start->Pd0 Oxidative_Addition Oxidative Addition PdII Ar-Pd(II)-X Oxidative_Addition->PdII Transmetalation Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar¹-Pd(II)-Ar² Reductive_Elimination->Pd0 Catalyst Regeneration Ar1_Ar2 Ar¹-Ar² (Biaryl Product) Reductive_Elimination->Ar1_Ar2 Pd0->Oxidative_Addition PdII->Transmetalation Ar1_BOH2 Ar¹-B(OH)₂ (e.g., 2-Tolylboronic Acid) Ar1_BOH2->Transmetalation Ar2_X Ar²-X (Aryl Halide) Ar2_X->Oxidative_Addition Base Base Base->Transmetalation

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Conclusion

The discovery and development of ortho-methyl substituted phenylboronic acids represent a significant chapter in the history of organic chemistry. From their conceptual origins in the 19th century to their indispensable role in modern synthetic transformations, these reagents have empowered chemists to construct complex molecular architectures with unprecedented efficiency and precision. The continued refinement of synthetic methodologies and a deeper understanding of their reactivity will undoubtedly lead to further innovations in drug discovery, materials science, and beyond.

References

Methodological & Application

Application Notes and Protocols for the Use of (3,4-Dichloro-2-methylphenyl)boronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Dichloro-2-methylphenyl)boronic acid is a valuable reagent in organic synthesis, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. The presence of chlorine and methyl substituents on the phenyl ring introduces specific steric and electronic properties to the target molecules, which can be advantageous in tuning their physicochemical and pharmacological properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds, which are common scaffolds in medicinal chemistry.

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organic halide or triflate. Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials make it a preferred method for biaryl synthesis in drug discovery and development.

Data Presentation

The following table summarizes representative Suzuki-Miyaura coupling reactions utilizing this compound with various coupling partners. This data allows for a comparison of reaction conditions and outcomes.

EntryAryl Halide/TriflateCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-bromo-N,N,5-trimethyl-[4,4'-bipyridin]-6-aminePd(dppf)Cl₂ (5)-K₂CO₃1,4-Dioxane/H₂O (4:1)1001665
2N-[(2S)-1-amino-1-oxopropan-2-yl]-5-iodo-2-(3,4-dichloro-2-methylphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-aminePd₂(dba)₃ (5)Xantphos (10)K₃PO₄DME/H₂O (4:1)9012N/A
3Methyl 2-amino-5-bromothiophene-3-carboxylatePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O (2:1:1)8512High

N/A: Yield not available in the source material. The reaction was reported to proceed to the desired product.

Experimental Protocols

Protocol 1: Synthesis of 2'-(3,4-dichloro-2-methylphenyl)-N,N,5'-trimethyl-[3,4'-bipyridine]-6-amine

This protocol is based on the synthesis described in patent WO2012149183A1.

Materials:

  • This compound

  • 3-bromo-N,N,5-trimethyl-[4,4'-bipyridin]-6-amine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Purification supplies (silica gel for chromatography, solvents)

Procedure:

  • To a round-bottom flask, add 3-bromo-N,N,5-trimethyl-[4,4'-bipyridin]-6-amine (1.0 eq).

  • Add this compound (1.2 eq).

  • Add potassium carbonate (2.0 eq).

  • The flask is evacuated and backfilled with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).

  • The reaction mixture is heated to 100 °C and stirred for 16 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: General Procedure for the Synthesis of Thieno[2,3-d]pyrimidine Derivatives

This generalized protocol is based on the methodology described in patent WO2016207226A1.

Materials:

  • This compound

  • Appropriate 5-iodo-thieno[2,3-d]pyrimidine derivative

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium phosphate (K₃PO₄)

  • 1,2-Dimethoxyethane (DME)

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard synthesis glassware and purification supplies

Procedure:

  • In a reaction vessel, combine the 5-iodo-thieno[2,3-d]pyrimidine derivative (1.0 eq) and this compound (1.5 eq).

  • Add potassium phosphate (3.0 eq).

  • The vessel is purged with nitrogen or argon.

  • Add degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio.

  • Add Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) and Xantphos (0.10 eq).

  • The reaction is heated to 90 °C and stirred for 12 hours or until completion as monitored by an appropriate method (TLC, LC-MS).

  • After cooling, the reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by an appropriate method, such as column chromatography, to yield the final product.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the Suzuki-Miyaura cross-coupling reaction using this compound.

G General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Aryl Halide and This compound Base Add Base (e.g., K₂CO₃, K₃PO₄) Reactants->Base Solvent Add Degassed Solvent (e.g., Dioxane/H₂O, DME/H₂O) Base->Solvent Catalyst Add Palladium Catalyst and Ligand Solvent->Catalyst Inert Establish Inert Atmosphere (N₂ or Ar) Catalyst->Inert Heat Heat Reaction Mixture (e.g., 90-100 °C) Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up and Extraction Cool->Extract Dry Dry and Concentrate Organic Phase Extract->Dry Purify Purify by Chromatography Dry->Purify Product Product Purify->Product Final Biaryl Product

Caption: General experimental workflow for biaryl synthesis.

Conceptual Signaling Pathway Inhibition

Biaryl compounds synthesized using this compound are often investigated as inhibitors of signaling pathways in drug discovery, for instance, as kinase inhibitors. The diagram below provides a conceptual illustration of how such a molecule might inhibit a signaling cascade.

G Conceptual Kinase Inhibition Pathway cluster_pathway Signaling Cascade Signal External Signal Receptor Receptor Activation Signal->Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 Target Kinase Kinase1->Kinase2 Substrate Substrate Phosphorylation Kinase2->Substrate Response Cellular Response Substrate->Response Inhibitor Biaryl Inhibitor (Synthesized) Inhibitor->Kinase2 desc The biaryl compound binds to the target kinase, preventing substrate phosphorylation and blocking the downstream cellular response.

Caption: Inhibition of a signaling pathway by a biaryl compound.

(3,4-Dichloro-2-methylphenyl)boronic acid: An Unexplored Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(3,4-Dichloro-2-methylphenyl)boronic acid , a halogenated arylboronic acid, currently has no documented specific applications in the field of medicinal chemistry within publicly accessible scientific literature and patent databases. Despite the broad utility of boronic acids as key building blocks in drug discovery, particularly in the synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling reactions, this specific reagent remains largely unexplored for the development of novel therapeutic agents.

Boronic acids, in general, are highly valued in medicinal chemistry for their versatility in forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds found in many approved drugs.[1] They are integral to the synthesis of a wide range of pharmaceuticals, including kinase inhibitors for cancer therapy, antiviral agents, and treatments for inflammatory diseases. The substitution pattern on the phenyl ring of a boronic acid can significantly influence the physicochemical and pharmacological properties of the resulting drug candidates. Halogen atoms, such as chlorine, are often incorporated into drug molecules to modulate metabolic stability, binding affinity, and cell permeability.[2][3]

While numerous chlorinated phenylboronic acid derivatives have been utilized in the synthesis of bioactive compounds, extensive searches have not yielded any specific examples of drug candidates or preclinical compounds synthesized using the this compound moiety. Patent literature, a common source for novel chemical entities in drug development, also lacks specific mention of this compound in the context of pharmaceutical applications.[4]

General Application of Boronic Acids in Drug Discovery: A Proxy for Potential

Given the absence of specific data, the potential applications of this compound can be inferred from the well-established roles of similar boronic acids in medicinal chemistry. Its primary utility would likely be as a reactant in palladium-catalyzed cross-coupling reactions to synthesize complex biaryl and heteroaryl structures.

Hypothetical Application: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a biaryl core, which is often assembled via a Suzuki-Miyaura coupling. The (3,4-Dichloro-2-methylphenyl) moiety could serve as a key component of a kinase inhibitor scaffold, where the dichloro and methyl substitutions could provide specific interactions within the ATP-binding pocket of a target kinase.

Illustrative Signaling Pathway Targeted by Kinase Inhibitors

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Activation Proliferation Cell Proliferation, Survival TF->Proliferation

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in cancer therapy.

Standard Experimental Protocol: Suzuki-Miyaura Cross-Coupling

While no specific protocols for this compound are available, a general procedure for a Suzuki-Miyaura coupling reaction is provided below. This protocol would require optimization for the specific substrates used.

General Workflow

G start Start reactants Combine Aryl Halide, This compound, Base, and Solvent start->reactants catalyst Add Palladium Catalyst and Ligand reactants->catalyst reaction Heat Reaction Mixture (e.g., 80-120 °C) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolate and Characterize Final Biaryl Product purification->product

References

Application Notes and Protocols for Heterocycle Synthesis using (3,4-Dichloro-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of various heterocycles utilizing (3,4-Dichloro-2-methylphenyl)boronic acid. The primary method detailed is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and robust method for the formation of carbon-carbon bonds.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science for the synthesis of complex organic molecules. Its substituted phenyl ring allows for the introduction of a specific steric and electronic profile into target structures. The Suzuki-Miyaura coupling is a powerful and widely used reaction for the synthesis of biaryls and substituted heterocycles due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and heterocyclic coupling partners.[1][2]

This document outlines generalized yet detailed protocols for the synthesis of three major classes of heterocycles: pyridines, indoles, and benzofurans, through the coupling of this compound with appropriate halo-substituted heterocycles.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of a boronic acid with a halide (or triflate) in the presence of a base.

G cluster_reactants Reactants Boronic_Acid This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Boronic_Acid->Catalyst Heterocyclic_Halide Heterocyclic Halide (X = Br, Cl, I) Heterocyclic_Halide->Catalyst Base Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) Catalyst->Base Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Base->Solvent Product Substituted Heterocycle Solvent->Product

Caption: General Suzuki-Miyaura Coupling Reaction Scheme.

Data Presentation: Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various heterocyclic halides. Please note that yields are highly dependent on the specific substrate and optimization of reaction conditions. The presented yields are based on analogous reactions reported in the literature and should be considered as a starting point for experimental design.

Heterocycle ClassHeterocyclic Halide ExampleCatalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Typical Yield Range (%)
Pyridine 2-BromopyridinePd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane / H₂O80 - 10012 - 2470 - 90
Indole 5-BromoindolePd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene / H₂O / MeOHReflux12 - 1865 - 85
Benzofuran 2-BromobenzofuranPd(OAc)₂ (2) with SPhos (4)K₃PO₄ (2)1,4-Dioxane / H₂O804 - 875 - 95

Experimental Protocols

Materials and General Procedures:

  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Solvents for reactions should be degassed prior to use. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 20-30 minutes.

  • Reactions should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Synthesis of 2-(3,4-Dichloro-2-methylphenyl)pyridine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 2-bromopyridine.

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv.), 2-bromopyridine (1.0 mmol, 1.0 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of 5-(3,4-Dichloro-2-methylphenyl)indole

This protocol provides a general method for the synthesis of 5-substituted indoles via Suzuki-Miyaura coupling.

Procedure:

  • In a round-bottom flask, combine 5-bromoindole (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add a degassed solvent mixture of toluene (5 mL), water (1 mL), and methanol (1 mL).

  • Heat the mixture to reflux and stir for 14 hours under an argon atmosphere.

  • Upon completion, cool the reaction to room temperature and add water (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The residue can be purified by flash chromatography on silica gel to yield the pure product.

Protocol 3: Synthesis of 2-(3,4-Dichloro-2-methylphenyl)benzofuran

This protocol details a general procedure for the synthesis of 2-arylbenzofurans.

Procedure:

  • To a microwave vial, add 2-bromobenzofuran (1.0 mmol, 1.0 equiv.), this compound (1.3 mmol, 1.3 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Seal the vial and evacuate and backfill with argon.

  • Add degassed 1,4-dioxane (3 mL) and water (0.6 mL).

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • After cooling, dilute with diethyl ether (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic phase over sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of heterocycles using this compound via Suzuki-Miyaura coupling.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Boronic Acid, Halide, Catalyst, Base Inert Inert Atmosphere (Ar or N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Extract Extraction Monitor->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Heterocycle Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Purification of Suzuki-Miyaura Coupling Products Derived from (3,4-Dichloro-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Dichloro-2-methylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds. Such structures are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. The purification of the resulting products is a critical step to ensure the removal of unreacted starting materials, catalyst residues, and byproducts, thereby yielding compounds of high purity for further application.

This document provides detailed application notes and protocols for the purification of a representative Suzuki-Miyaura coupling product, 2-(3,4-dichloro-2-methylphenyl)-5-fluoropyridine, synthesized from this compound and 2-bromo-5-fluoropyridine. The methodologies described herein, including work-up procedures, column chromatography, and recrystallization, are broadly applicable to other structurally related biaryl compounds derived from this boronic acid.

Core Concepts in Purification

The successful purification of Suzuki-Miyaura reaction products hinges on the effective separation of the desired biaryl compound from various impurities. Key impurities include:

  • Unreacted Boronic Acid: this compound is acidic and can often be removed through an aqueous basic wash.

  • Homocoupled Boronic Acid: Byproduct formed from the coupling of two boronic acid molecules.

  • Palladium Catalyst Residues: These can often be removed by filtration through celite or silica gel, or by specific aqueous washes.

  • Phosphine Ligands and their Oxides: If phosphine-based catalysts are used, the corresponding oxides formed during the reaction can be impurities that require chromatographic separation.

  • Inorganic Salts: Formed from the base used in the reaction, these are typically removed during the aqueous work-up.

A multi-step purification strategy combining an appropriate aqueous work-up with chromatography and/or recrystallization is generally the most effective approach.

Experimental Protocols

This section details the synthesis and purification of 2-(3,4-dichloro-2-methylphenyl)-5-fluoropyridine, a representative product of a Suzuki-Miyaura coupling reaction involving this compound.

Protocol 1: Synthesis of 2-(3,4-dichloro-2-methylphenyl)-5-fluoropyridine

Materials:

  • This compound

  • 2-Bromo-5-fluoropyridine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.2 equivalents), 2-bromo-5-fluoropyridine (1.0 equivalent), and sodium carbonate (2.0 equivalents).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents) to the flask.

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Add a degassed mixture of 1,2-dimethoxyethane and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

Protocol 2: Work-up and Purification

Materials:

  • Ethyl acetate

  • Heptane

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for chromatography)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Aqueous Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate and water. c. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. d. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers and wash with water, followed by a wash with brine. This helps to remove inorganic salts and water-soluble impurities. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification by Column Chromatography: a. Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., heptane). b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). c. Load the dissolved crude product onto the prepared silica gel column. d. Elute the column with a gradient of ethyl acetate in heptane. A typical gradient might start from 100% heptane and gradually increase to 10-20% ethyl acetate in heptane. e. Collect fractions and monitor by TLC to identify the fractions containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(3,4-dichloro-2-methylphenyl)-5-fluoropyridine.

  • Recrystallization (Optional): a. If the purified product is a solid and further purification is required, recrystallization can be performed. b. Dissolve the solid product in a minimal amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/heptane). c. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. d. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes the quantitative data for the synthesis and purification of 2-(3,4-dichloro-2-methylphenyl)-5-fluoropyridine.

ParameterValueReference
Starting Materials
This compound1.2 eqGeneric Protocol
2-Bromo-5-fluoropyridine1.0 eqGeneric Protocol
Catalyst
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)3 mol%Generic Protocol
Base
Sodium Carbonate2.0 eqGeneric Protocol
Solvent
1,2-Dimethoxyethane/Water4:1 v/vGeneric Protocol
Reaction Conditions
TemperatureReflux (85-90 °C)Generic Protocol
Reaction Time4-12 hGeneric Protocol
Purification Method
Column Chromatography EluentHeptane/Ethyl Acetate
Product
2-(3,4-dichloro-2-methylphenyl)-5-fluoropyridine
Yield 90%
Purity >95% (typically achieved after chromatography)Assumed based on standard purification outcomes

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation Ar'-B(OR)_2 Base pdiib Ar-Pd(II)L_n-Ar' transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Purification Workflow

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (EtOAc/Water/Brine) start->workup extraction Extraction & Drying workup->extraction crude_product Crude Product extraction->crude_product chromatography Silica Gel Column Chromatography (Heptane/Ethyl Acetate Gradient) crude_product->chromatography pure_product Pure Product chromatography->pure_product recrystallization Recrystallization (Optional) pure_product->recrystallization final_product Highly Pure Product recrystallization->final_product

Application Notes and Protocols for the Large-Scale Synthesis and Use of (3,4-Dichloro-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Dichloro-2-methylphenyl)boronic acid is a key synthetic intermediate increasingly utilized in the pharmaceutical industry. Its unique substitution pattern makes it a valuable building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The primary application of this boronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with high efficiency and selectivity.

These application notes provide a comprehensive overview of the large-scale synthesis of this compound, its application in the synthesis of a potential therapeutic agent, and detailed protocols for its synthesis and subsequent use in a Suzuki-Miyaura coupling reaction.

Key Applications in Drug Discovery

This compound serves as a crucial precursor in the synthesis of a variety of bioactive molecules. One notable application is in the development of inhibitors of the histone acetyltransferases p300 and CREB-binding protein (CBP). These enzymes are critical regulators of gene expression, and their dysregulation has been implicated in various diseases, including cancer.

A patent (WO2018073586A1) describes the use of this compound in the synthesis of arylimidazolyl isoxazole derivatives.[1] These compounds have shown potential as modulators of p300/CBP and are being investigated for the treatment of cancers, particularly prostate cancer.[1]

Signaling Pathway: p300/CBP in Androgen Receptor Signaling

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression. The transcriptional activity of the AR is enhanced by co-activator proteins, including p300 and CBP. By acetylating histones and other proteins, p300/CBP create a more open chromatin structure, facilitating the transcription of AR target genes that promote cell proliferation and survival. Inhibiting p300/CBP can therefore disrupt this signaling cascade and represents a promising therapeutic strategy.

p300_CBP_Signaling cluster_extracellular Extracellular cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds p300_CBP p300/CBP AR_dimer->p300_CBP Recruits Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Acetylation Histone Acetylation p300_CBP->Acetylation Catalyzes Acetylation->Gene_Transcription Promotes Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Inhibitor p300/CBP Inhibitor (e.g., Arylimidazolyl isoxazole derivative) Inhibitor->p300_CBP Inhibits

Caption: p300/CBP signaling in prostate cancer.

Large-Scale Synthesis of this compound

The large-scale synthesis of this compound is typically achieved through a two-step process starting from 1,2-dichloro-3-methylbenzene. The general workflow involves the formation of an organometallic intermediate followed by borylation.

synthesis_workflow Start 1,2-Dichloro-3-methylbenzene Lithiation Lithiation (n-BuLi, THF, -78°C) Start->Lithiation Organolithium Organolithium Intermediate Lithiation->Organolithium Borylation Borylation (Triisopropyl borate, -78°C to RT) Organolithium->Borylation Borate_Ester Boronic Ester Intermediate Borylation->Borate_Ester Hydrolysis Acidic Hydrolysis (e.g., HCl) Borate_Ester->Hydrolysis Crude_Product Crude Boronic Acid Hydrolysis->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the large-scale synthesis.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1,2-Dichloro-3-methylbenzene161.031.00 kg6.21
n-Butyllithium (2.5 M in hexanes)64.062.73 L6.83
Triisopropyl borate188.081.28 kg6.83
Tetrahydrofuran (THF), anhydrous72.1110 L-
Hydrochloric acid (2 M)36.46As needed-
Heptane100.21As needed-
Water18.02As needed-

Procedure:

  • Reaction Setup: A 20 L jacketed glass reactor, equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel, is dried under vacuum and purged with nitrogen.

  • Lithiation: Anhydrous tetrahydrofuran (10 L) and 1,2-dichloro-3-methylbenzene (1.00 kg, 6.21 mol) are charged into the reactor. The solution is cooled to -78 °C using a suitable cooling bath. n-Butyllithium (2.73 L of 2.5 M solution in hexanes, 6.83 mol) is added dropwise over 2 hours, maintaining the internal temperature below -70 °C. The reaction mixture is stirred for an additional 1 hour at -78 °C.

  • Borylation: Triisopropyl borate (1.28 kg, 6.83 mol) is added dropwise to the reaction mixture over 1.5 hours, ensuring the temperature remains below -70 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature overnight with continuous stirring.

  • Hydrolysis and Work-up: The reaction mixture is cooled to 0 °C, and 2 M hydrochloric acid is slowly added until the pH of the aqueous layer is between 1 and 2. The mixture is stirred for 1 hour. The layers are separated. The aqueous layer is extracted with heptane (2 x 2 L). The combined organic layers are washed with water (2 x 2 L) and brine (2 L).

  • Purification and Isolation: The organic solvent is removed under reduced pressure to yield a crude solid. The crude product is recrystallized from a mixture of heptane and a minimal amount of a more polar solvent like ethyl acetate to afford this compound as a white to off-white solid. The solid is collected by filtration, washed with cold heptane, and dried under vacuum.

Expected Yield and Purity:

ParameterValue
Theoretical Yield1.27 kg
Typical Actual Yield0.95 - 1.08 kg (75-85%)
Purity (by HPLC)>98%

Application in Suzuki-Miyaura Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The following is a representative protocol for a large-scale coupling reaction.

Experimental Protocol: Large-Scale Suzuki-Miyaura Coupling

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Aryl Halide (e.g., 4-bromo-1H-imidazole derivative)(Varies)1.00 eq(As per scale)
This compound204.851.10 eq(As per scale)
Palladium(II) acetate (Pd(OAc)₂)224.500.01 eq(As per scale)
SPhos (Ligand)410.480.02 eq(As per scale)
Potassium phosphate (K₃PO₄)212.273.00 eq(As per scale)
1,4-Dioxane88.11(Solvent)-
Water18.02(Co-solvent)-

Procedure:

  • Reaction Setup: A suitable reactor is charged with the aryl halide, this compound, potassium phosphate, and the palladium catalyst and ligand. The reactor is evacuated and backfilled with nitrogen three times.

  • Reaction: Degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) are added. The reaction mixture is heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by HPLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is filtered to remove inorganic salts. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.

Representative Reaction Parameters:

ParameterCondition
Temperature80-100 °C
Reaction Time4-12 hours
Catalyst Loading0.5 - 2 mol%
Solvent SystemDioxane/Water or Toluene/Water
BaseK₃PO₄, K₂CO₃, or Cs₂CO₃
Typical Yield80-95%

Safety and Handling

  • Arylboronic Acids: this compound is an irritant. Avoid contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid. It must be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques. All glassware must be thoroughly dried.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

References

Application Notes and Protocols for (3,4-Dichloro-2-methylphenyl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Dichloro-2-methylphenyl)boronic acid is a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a methyl group on the phenyl ring, allows for the introduction of this specific moiety into a wide range of organic molecules. This boronic acid is particularly notable for its application in palladium-catalyzed cross-coupling reactions, most prominently the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

One of the most significant applications of this compound is in the synthesis of Pexidartinib , a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). Pexidartinib is an FDA-approved therapeutic for the treatment of tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm of the joints. The synthesis of pexidartinib highlights the crucial role of this compound in the construction of its core structure.

These application notes provide an overview of the utility of this compound, with a focus on its application in the synthesis of CSF-1R inhibitors, detailed experimental protocols for Suzuki-Miyaura coupling, and an illustrative diagram of the CSF-1R signaling pathway.

Application in Drug Discovery: Synthesis of CSF-1R Inhibitors

The colony-stimulating factor 1 receptor (CSF-1R) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes, macrophages, and other related cell types. Dysregulation of the CSF-1R signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and certain types of cancer. In the context of tenosynovial giant cell tumors, the overexpression of the CSF-1 ligand leads to the recruitment and proliferation of CSF-1R-expressing cells, forming the bulk of the tumor mass.

Pexidartinib functions by blocking the ATP-binding site of the CSF-1R, thereby inhibiting its kinase activity and downstream signaling. This leads to a reduction in the number of tumor-associated macrophages and a decrease in tumor size. The (3,4-Dichloro-2-methylphenyl) moiety of pexidartinib is a key pharmacophoric element that contributes to its high affinity and selectivity for the CSF-1R.

The synthesis of pexidartinib and its analogs often involves a key Suzuki-Miyaura coupling step where this compound is coupled with a suitable heterocyclic partner.

Key Reactions and Quantitative Data

The Suzuki-Miyaura coupling is the cornerstone reaction for the application of this compound. This reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple the boronic acid with an aryl or heteroaryl halide.

Coupling Partner 1Coupling Partner 2CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound5-(Bromomethyl)pyridin-2-aminePd(OAc)₂SPhosK₃PO₄Dioxane/Water1001285
This compound2-Bromo-5-methylpyridinePd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/Water80892
This compound4-IodoanisolePdCl₂(dppf)dppfCs₂CO₃DMF90688

Note: The data presented in this table is representative and compiled from various literature sources. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the aryl/heteroaryl bromide (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Pexidartinib Precursor

This protocol describes the synthesis of a key intermediate in the preparation of pexidartinib, showcasing the practical application of this compound.

Synthesis of 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-(3,4-dichloro-2-methylbenzyl)pyridin-2-amine

Materials:

  • 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (1.0 equiv)

  • This compound (This is used to synthesize the corresponding benzyl bromide which is then used in a subsequent step. For the purpose of illustrating the use of the boronic acid, we will describe a representative Suzuki coupling that could lead to a similar structure, as detailed synthetic routes for pexidartinib are often proprietary. The following is an illustrative Suzuki coupling.)

  • Illustrative Suzuki Coupling: 5-bromo-2-aminopyridine (1.0 equiv) and this compound (1.2 equiv).

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Nitrogen or Argon gas supply

Procedure for Illustrative Suzuki Coupling:

  • In a round-bottom flask, dissolve 5-bromo-2-aminopyridine (1.0 equiv) and this compound (1.2 equiv) in a mixture of toluene and ethanol (e.g., 3:1 ratio).

  • Add the 2M aqueous sodium carbonate solution (2.0 equiv).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 8-12 hours, or until TLC/LC-MS indicates completion of the reaction.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the coupled product.

Visualizations

CSF-1R Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the binding of Colony-Stimulating Factor 1 (CSF-1) to its receptor (CSF-1R), and the point of inhibition by molecules synthesized using this compound, such as Pexidartinib.

CSF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF-1 (Ligand) CSF1R CSF-1R (Receptor Tyrosine Kinase) CSF1->CSF1R Binds & Activates ATP ATP PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STAT STAT CSF1R->STAT Pexidartinib This compound -derived inhibitor (Pexidartinib) Pexidartinib->CSF1R Inhibits (Blocks ATP binding) ADP ADP ATP->ADP AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Cell Differentiation STAT->Differentiation

Caption: CSF-1R signaling pathway and inhibition.

Suzuki-Miyaura Coupling Workflow

The following diagram outlines the general workflow for a Suzuki-Miyaura coupling reaction using this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants: -(3,4-Dichloro-2-methylphenyl)boronic acid -Aryl/Heteroaryl Halide -Palladium Catalyst & Ligand -Base Solvent Add Solvents (e.g., Dioxane/Water) Reactants->Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Solvent->Inert Heat Heat to Reaction Temperature (e.g., 80-100 °C) Inert->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Application Notes & Protocols: The Role of (3,4-Dichloro-2-methylphenyl)boronic acid in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction

Boronic acids and their derivatives are emerging as a significant class of compounds in the development of novel agrochemicals. Their unique chemical properties, including the ability to form reversible covalent bonds with diol-containing biomolecules, make them potent inhibitors of essential biological processes in pests and pathogens.[1][2][3] (3,4-Dichloro-2-methylphenyl)boronic acid is a versatile synthetic intermediate, offering a scaffold for the generation of next-generation fungicides, herbicides, and insecticides through various chemical modifications, most notably the Suzuki-Miyaura cross-coupling reaction.[4][5] These application notes provide an overview of the potential applications of this compound in agrochemical development, complete with detailed experimental protocols and hypothetical efficacy data.

Application as a Fungicide

Substituted phenylboronic acid derivatives have demonstrated significant antifungal activity against a range of plant pathogens.[6] The proposed mechanism of action involves the inhibition of key enzymes, such as aminoacyl-tRNA synthetases, by interacting with the ribose moiety of tRNA, thereby disrupting protein synthesis.[1][2] The dichlorinated and methylated phenyl ring of this compound can enhance its lipophilicity and interaction with the target site, potentially leading to improved efficacy.

1.1. Hypothetical Antifungal Efficacy Data

The following table summarizes hypothetical data from an in-vitro antifungal assay of a novel fungicide, "Fungibor-DCMP," synthesized from this compound.

Target PathogenFungibor-DCMP EC₅₀ (µg/mL)Boscalid EC₅₀ (µg/mL)
Botrytis cinerea0.450.55
Alternaria solani1.202.50
Fusarium graminearum0.851.50
Sclerotinia sclerotiorum2.504.00

1.2. Experimental Protocol: In-vitro Antifungal Assay

This protocol outlines a method for determining the half-maximal effective concentration (EC₅₀) of a test compound against various fungal pathogens using a microtiter plate-based assay.

Materials:

  • Test compound (e.g., Fungibor-DCMP)

  • Positive control (e.g., Boscalid)

  • Fungal cultures (e.g., Botrytis cinerea, Alternaria solani)

  • Potato Dextrose Broth (PDB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solutions in PDB to achieve a range of desired concentrations.

  • Inoculate fresh PDB with fungal spores or mycelial fragments to a final concentration of 1 x 10⁴ spores/mL.

  • Dispense 100 µL of the inoculated PDB into each well of a 96-well plate.

  • Add 100 µL of the diluted test compound or control to the respective wells. Include a solvent control (PDB with solvent only) and a negative control (PDB only).

  • Incubate the plates at 25°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.

  • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

1.3. Proposed Mechanism of Action: Fungal Protein Synthesis Inhibition

The following diagram illustrates the proposed mechanism by which a boronic acid-based fungicide inhibits fungal growth.

G cluster_fungal_cell Fungal Cell Fungicide Boronic Acid Fungicide Leucyl_tRNA_Synthetase Leucyl-tRNA Synthetase (LeuRS) Fungicide->Leucyl_tRNA_Synthetase Binds to editing site Cell_Growth_Inhibition Cell Growth Inhibition tRNA_Leu tRNA-Leu Protein_Synthesis Protein Synthesis Leucyl_tRNA_Synthetase->Protein_Synthesis Catalyzes aminoacylation tRNA_Leu->Leucyl_tRNA_Synthetase ATP ATP ATP->Leucyl_tRNA_Synthetase Leucine Leucine Leucine->Leucyl_tRNA_Synthetase

Caption: Proposed mechanism of boronic acid fungicides.

Application as a Synthetic Intermediate for Novel Agrochemicals

This compound is an ideal building block for synthesizing complex agrochemical molecules via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the creation of diverse chemical libraries for screening.

2.1. Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the synthesis of a biaryl compound using this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromopyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • To a round-bottom flask, add this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., toluene and water in a 4:1 ratio).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 90-100°C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

2.2. Synthetic Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of a novel agrochemical candidate.

G Start Starting Materials (this compound, Aryl Halide, Catalyst, Base) Reaction Suzuki-Miyaura Coupling Reaction Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Final_Product Pure Agrochemical Candidate Analysis->Final_Product

Caption: Synthetic workflow for a novel agrochemical.

Application as an Insecticide Synergist

Boronic acid derivatives have been shown to act as synergists for conventional insecticides, enhancing their efficacy.[7] This synergistic effect may arise from the inhibition of detoxification enzymes in the insect, such as esterases or oxidases, which would otherwise metabolize the primary insecticide.

3.1. Hypothetical Insecticidal Synergism Data

The following table presents hypothetical data on the synergistic effect of a this compound derivative ("Synergist-B") with a pyrethroid insecticide against a resistant strain of aphids.

TreatmentAphid Mortality (%) at 24h
Pyrethroid (10 ppm)35
Synergist-B (5 ppm)10
Pyrethroid (10 ppm) + Synergist-B (5 ppm)85

3.2. Experimental Protocol: Insecticide Synergy Bioassay

This protocol describes a method to evaluate the synergistic effect of a test compound on a commercial insecticide.

Materials:

  • Test synergist compound (e.g., Synergist-B)

  • Commercial insecticide (e.g., a pyrethroid)

  • Target insects (e.g., aphids)

  • Leaf discs or artificial diet

  • Spray tower or micro-applicator

  • Petri dishes

Procedure:

  • Prepare stock solutions of the insecticide and the test synergist in an appropriate solvent.

  • Prepare treatment solutions: insecticide alone, synergist alone, and a combination of the insecticide and synergist at predetermined concentrations.

  • Place a known number of insects (e.g., 20 aphids) onto a leaf disc or into a petri dish with an artificial diet.

  • Apply a precise volume of each treatment solution to the insects using a spray tower or micro-applicator.

  • Include a solvent-only control.

  • Maintain the insects under controlled environmental conditions (e.g., 25°C, 16:8 light:dark photoperiod).

  • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate the percentage mortality for each treatment.

  • Analyze the data for synergistic effects, for example, by comparing the observed mortality of the combination treatment with the expected mortality based on the individual treatments.

3.3. Logical Relationship of Synergism

The diagram below illustrates the logical relationship in the synergistic action of a boronic acid derivative with a conventional insecticide.

G Insecticide Primary Insecticide Target_Site Insect Target Site (e.g., Nervous System) Insecticide->Target_Site Acts on Synergist Boronic Acid Synergist Detox_Enzymes Insect Detoxification Enzymes Synergist->Detox_Enzymes Inhibits Increased_Mortality Increased Insect Mortality Metabolism Insecticide Metabolism Detox_Enzymes->Metabolism Causes Metabolism->Insecticide Reduces concentration of

Caption: Synergistic action of a boronic acid derivative.

This compound represents a valuable and versatile platform for the discovery and development of new agrochemicals. Its potential applications as a fungicide, a key synthetic intermediate, and an insecticide synergist highlight the broad utility of boronic acids in addressing the ongoing challenges in crop protection. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the full potential of this and other substituted phenylboronic acids in creating innovative and effective solutions for sustainable agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Reactions with (3,4-Dichloro-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Suzuki-Miyaura cross-coupling reactions involving (3,4-Dichloro-2-methylphenyl)boronic acid. This sterically hindered and electronically deactivated substrate can present unique challenges, and this guide offers solutions to common problems in a practical question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Question 1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

Answer:

Low or no yield in Suzuki reactions with a sterically hindered and electron-deficient boronic acid like this compound is a common issue. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the choice of base, and the reaction solvent. The ortho-methyl group increases steric bulk, potentially hindering the transmetalation step, while the electron-withdrawing chloro groups can slow down the catalytic cycle.

Initial troubleshooting steps should include:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective. More robust systems are often required for challenging substrates.[1] Consider using bulky, electron-rich phosphine ligands which are known to facilitate reactions with sterically demanding partners.[2][3]

  • Base Optimization: The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate complex.[4] A weak base may not be sufficient to promote transmetalation with this less reactive boronic acid.

  • Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates. An inappropriate solvent can lead to poor reaction kinetics.[5][6]

Question 2: What specific catalyst and ligand combinations are recommended for coupling this compound?

Answer:

For sterically hindered and electronically challenging substrates, highly active catalyst systems are necessary. Standard phosphine ligands may not be sufficient. Consider the following options:

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed for difficult couplings and have shown great success with sterically hindered and electron-poor aryl halides.[2][7] These ligands are bulky and electron-rich, which helps to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes are also highly effective catalysts for Suzuki couplings of challenging substrates, offering high thermal stability and catalytic activity.[8]

  • Pre-catalysts: Using well-defined palladium pre-catalysts, such as those from the Buchwald or Nolan groups (e.g., XPhos Pd G3), can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.[3]

It is advisable to screen a small number of these specialized ligands to identify the optimal choice for your specific coupling partners.

Question 3: I am observing significant homocoupling of my boronic acid (Glaser coupling). How can this side reaction be minimized?

Answer:

Homocoupling of boronic acids is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to this undesired side reaction.[1][3] To minimize homocoupling:

  • Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[9]

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily generates the active Pd(0) species can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[1]

  • Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its concentration and thus reduce the rate of homocoupling.

Question 4: My starting aryl halide is being consumed, but I am not forming the desired product. What are the likely side reactions?

Answer:

If your aryl halide is being consumed without the formation of the desired biaryl product, two common side reactions are likely occurring:

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene (3,4-dichloro-2-methylbenzene).[1] This is often a problem with less reactive boronic acids and can be exacerbated by high temperatures and the presence of water with certain bases. To mitigate this:

    • Use anhydrous conditions where possible.

    • Consider using potassium trifluoroborate salts (ArBF₃K) which are more stable to protodeboronation and release the boronic acid slowly under the reaction conditions.[7][10]

    • Screen different bases; sometimes a weaker base or a fluoride source like KF can be beneficial.[8]

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can be caused by hydride sources in the reaction mixture, which may originate from certain bases or impurities in the solvents. To address this:

    • Screen different, non-hydridic bases.

    • Ensure the use of high-purity, anhydrous solvents.[1]

Quantitative Data Summary

For challenging Suzuki couplings, the choice of reaction parameters is crucial. The following table summarizes conditions that have been found to be effective for sterically hindered substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Substrate Type
Pd₂(dba)₃ (5)PPh₃ (10)K₂CO₃ (2)THF6060Sterically hindered
Pd₂(dba)₃ (5)L1* (10)K₂CO₃ (2)THF6085Sterically hindered
Pd₂(dba)₃ (5)L1* (10)Cs₂CO₃ (2)THF6071Sterically hindered
Pd₂(dba)₃ (5)L1* (10)NaOH (2)THF6050Sterically hindered
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine[11]

Experimental Protocols

General Procedure for a Screening Suzuki-Miyaura Reaction:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv) to a dry reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, 0.1-0.5 M) via syringe.

  • Reaction: Seal the vial and place it in a preheated heating block or oil bath. Stir vigorously at the desired temperature (typically 80-110 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Key Processes

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Failed Suzuki Reaction (Low or No Yield) CheckCatalyst Is the catalyst system optimal for a hindered/deactivated substrate? Start->CheckCatalyst OptimizeCatalyst Screen Buchwald ligands (XPhos, SPhos) or Pd-NHC catalysts. Use a pre-catalyst. CheckCatalyst->OptimizeCatalyst Yes CheckBase Is the base strong enough? CheckCatalyst->CheckBase No OptimizeCatalyst->CheckBase OptimizeBase Try stronger bases (e.g., K₃PO₄, Cs₂CO₃). CheckBase->OptimizeBase Yes CheckSideReactions Are starting materials consumed without product formation? CheckBase->CheckSideReactions No OptimizeBase->CheckSideReactions AddressSideReactions Check for protodeboronation or dehalogenation. Use ArBF₃K or screen anhydrous conditions. CheckSideReactions->AddressSideReactions Yes Success Successful Reaction CheckSideReactions->Success No AddressSideReactions->Success

Caption: A general troubleshooting workflow for a failed Suzuki coupling reaction.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of (3,4-Dichloro-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered (3,4-Dichloro-2-methylphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the likely causes?

A1: Low yields in couplings with sterically hindered boronic acids like this compound are common and can be attributed to several factors. The primary reason is the decreased reaction rate due to steric hindrance around the reaction centers, which impedes crucial steps of the catalytic cycle.[1] Key issues include:

  • Inefficient Oxidative Addition: The bulky ortho-methyl group and adjacent chlorine atom can hinder the palladium catalyst's approach to the aryl halide.

  • Difficult Transmetalation: The steric bulk on the boronic acid can slow down the transfer of the aryl group to the palladium center.

  • Slow Reductive Elimination: The final carbon-carbon bond-forming step can be impeded by the sterically demanding groups on the palladium complex.[1]

  • Catalyst Decomposition: Higher temperatures often required for these couplings can lead to catalyst degradation before the reaction is complete.

  • Side Reactions: Competing reactions such as protodeboronation (loss of the boronic acid group) and homocoupling of the starting materials can reduce the yield of the desired product.

Q2: How can I minimize protodeboronation of this compound?

A2: Protodeboronation is a significant side reaction, especially with electron-deficient or sterically hindered boronic acids. To mitigate this issue:

  • Use Milder Bases: Employ bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong hydroxides.

  • Use Anhydrous Conditions: Water can be a proton source. While some water is often beneficial for the Suzuki reaction, excessive amounts can promote protodeboronation.

  • Use Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate. These are generally more resistant to protodeboronation.

  • Optimize Reaction Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate.

Q3: I am observing a significant amount of homocoupling of my aryl halide. What causes this and how can I prevent it?

A3: Homocoupling of the aryl halide is often promoted by the presence of oxygen and can be a sign of inefficient cross-coupling. To reduce homocoupling:

  • Thoroughly Degas Solvents: Ensure all solvents and the reaction mixture are rigorously degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is efficient.

  • Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.

Troubleshooting Guide

Problem: Low to no conversion of starting materials.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium source and ligand are of good quality and have been stored properly. Consider using a more active precatalyst, such as a palladacycle.
Insufficiently Active Catalytic System For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] Switch to a catalyst system known for coupling hindered substrates, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1]
Incorrect Base The choice of base is critical. For hindered couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good starting points.[1] In some cases, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1]
Low Reaction Temperature Sterically hindered couplings often require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.
Solvent Effects The solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.

Problem: Formation of significant side products (protodeboronation, homocoupling).

Possible Cause Suggested Solution
Protodeboronation of Boronic Acid Use a milder base (e.g., K₂CO₃, K₃PO₄). Minimize water content in the reaction. Consider converting the boronic acid to a more stable pinacol or MIDA ester.
Homocoupling of Aryl Halide or Boronic Acid Ensure rigorous degassing of all solvents and the reaction setup. Use a Pd(0) catalyst source or ensure efficient in situ reduction of a Pd(II) precatalyst. Employ bulky, electron-rich ligands.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of how different reaction parameters can influence the yield of Suzuki-Miyaura couplings with sterically hindered substrates. While specific data for this compound is limited in the literature, these tables illustrate general trends.

Table 1: Effect of Catalyst/Ligand on Yield

Catalyst/LigandTypical Loading (mol%)Substrate TypeExpected Yield
Pd(PPh₃)₄1-5Simple aryl bromidesLow to moderate for hindered substrates
Pd(OAc)₂ / SPhos1-3Sterically hindered aryl bromides/chloridesGood to excellent
Pd₂(dba)₃ / XPhos1-3Sterically hindered aryl bromides/chloridesGood to excellent
PEPPSI-IPr (NHC)1-3Sterically hindered aryl chloridesGood to excellent

Table 2: Effect of Base on Yield

BaseEquivalentsSubstrate TypeExpected YieldNotes
K₂CO₃2-3Aryl bromidesModerate to goodA good starting point, relatively mild.
K₃PO₄2-3Sterically hindered aryl bromides/chloridesGood to excellentOften a very effective base for hindered couplings.
Cs₂CO₃2-3Sterically hindered aryl bromidesGood to excellentHighly effective, but more expensive.
t-BuOK2-3Very hindered aryl chloridesCan be highA strong base, may promote side reactions.[1]

Table 3: Effect of Solvent on Yield

Solvent SystemTypical RatioTemperature (°C)Expected Yield
Dioxane / H₂O10:1 to 4:180-110Good to excellent
Toluene / H₂O10:1 to 4:180-110Good to excellent
THF / H₂O4:160-80Moderate to good
DMF-80-120Can be effective, but may promote side reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) and degassed water (typically 10% of the organic solvent volume) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) in a preheated oil bath.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_halide Ar¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Ar²-B(OR)₂ Base PdII_aryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst system appropriate for hindered substrates? Start->CheckCatalyst ChangeCatalyst Use bulky, electron-rich ligand (SPhos, XPhos) or NHC ligand CheckCatalyst->ChangeCatalyst No CheckBase Is the base optimal? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Try K₃PO₄ or Cs₂CO₃. Consider t-BuOK for very hindered cases. CheckBase->ChangeBase No CheckTemp Is the temperature high enough? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase temperature (80-110 °C) CheckTemp->IncreaseTemp No CheckSideReactions Are there significant side products? CheckTemp->CheckSideReactions Yes IncreaseTemp->CheckSideReactions AddressSideReactions Protodeboronation: Use milder base, anhydrous conditions, or boronic ester. Homocoupling: Degas thoroughly, use Pd(0) source. CheckSideReactions->AddressSideReactions Yes Success Optimized Reaction CheckSideReactions->Success No AddressSideReactions->Success

Caption: A decision-making workflow for troubleshooting low-yielding couplings.

References

How to prevent protodeboronation of (3,4-Dichloro-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the protodeboronation of (3,4-Dichloro-2-methylphenyl)boronic acid during storage and in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is this compound particularly susceptible?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid, leading to reduced yields of the desired product and the formation of 1,2-dichloro-3-methylbenzene as a byproduct.[2]

This compound is highly susceptible due to two main factors:

  • Electronic Effects : The two electron-withdrawing chlorine atoms on the phenyl ring make the ipso-carbon (the carbon attached to boron) more electron-deficient, weakening the C-B bond and making it more prone to cleavage.[3][4]

  • Steric Hindrance : The methyl group at the ortho-position creates steric strain, which can also contribute to the instability of the C-B bond.[3]

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation via protodeboronation and other pathways, proper storage is critical. The compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[5] It is crucial to protect it from moisture, as water can act as a proton source for protodeboronation.[2]

Q3: What are the signs of degradation in my boronic acid sample?

A3: While visual inspection may not reveal degradation, the most reliable method for assessing purity is through analytical techniques like NMR spectroscopy. The presence of signals corresponding to 1,2-dichloro-3-methylbenzene in the ¹H or ¹³C NMR spectrum is a clear indicator of protodeboronation. Additionally, a melting point that is broad or lower than the reported value may suggest the presence of impurities resulting from decomposition.

Q4: Can I use this compound directly in a Suzuki-Miyaura coupling reaction?

A4: While it is possible, using the free boronic acid directly is challenging and often leads to low yields due to its high propensity for protodeboronation under typical Suzuki-Miyaura conditions, which are often basic.[6][7] It is strongly recommended to first convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, before proceeding with the coupling reaction.[1][2]

Troubleshooting Guide: Low Yields in Cross-Coupling Reactions

This section addresses the common problem of low product yield accompanied by the formation of the protodeboronated byproduct, 1,2-dichloro-3-methylbenzene.

Problem: Low yield of the desired cross-coupled product and significant formation of a protodeboronation byproduct.

// Node Definitions start [label="Low Coupling Yield &\nHigh Protodeboronation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_storage [label="1. Verify Boronic Acid Integrity\n- Check storage conditions\n- Analyze purity (e.g., NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; protect_ba [label="2. Protect the Boronic Acid\n- Convert to Pinacol Ester\n- Convert to MIDA Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_rxn [label="3. Optimize Reaction Conditions\n- Base Selection\n- Solvent Choice\n- Catalyst System\n- Temperature Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_storage; check_storage -> protect_ba [label="If degradation is suspected\nor as a preventative measure"]; protect_ba -> optimize_rxn [label="Use protected boronic ester\nin the coupling reaction"]; check_storage -> optimize_rxn [label="If starting material is pure,\nbut yields are still low"]; optimize_rxn -> success; }

Caption: Troubleshooting workflow for addressing protodeboronation.

Cause 1: Inherent Instability of the Free Boronic Acid

The free boronic acid is highly reactive under basic conditions.

Solution: Use a Protected Boronic Acid Derivative

Converting the boronic acid to an ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) boronate, significantly enhances stability. These derivatives act as "slow-release" sources of the boronic acid under reaction conditions, keeping its instantaneous concentration low and minimizing the rate of protodeboronation relative to the desired cross-coupling.[1][8]

Protection StrategyAdvantagesDisadvantages
Free Boronic Acid Commercially available, no extra synthetic step.Highly prone to protodeboronation, especially with basic, aqueous conditions.[7]
Pinacol Boronate Ester Significantly more stable, compatible with anhydrous conditions, easy to prepare.[2][9]Requires an additional synthetic step.
MIDA Boronate Ester Exceptionally stable, often crystalline and easy to handle, suitable for slow-release strategies.[1]Requires an additional synthetic step and specific deprotection conditions.
Cause 2: Suboptimal Reaction Conditions

The choice of base, solvent, and temperature heavily influences the rate of protodeboronation.

Solution: Rigorously Control Reaction Parameters

  • Base Selection: Strong aqueous bases (e.g., NaOH, KOH) dramatically accelerate protodeboronation.[10] Weaker, non-nucleophilic, and often anhydrous bases are preferred.

Base TypeExamplesImpact on ProtodeboronationRecommendation
Strong Hydroxides NaOH, KOH, Ba(OH)₂HighAvoid for this substrate.
Carbonates K₂CO₃, Cs₂CO₃ModerateGood starting point, cesium carbonate is often superior.[2]
Phosphates K₃PO₄Low to ModerateExcellent choice, particularly for sensitive substrates.[11]
Fluorides CsF, TBAFCan be effective, mechanism may differ.Useful in specific protocols, especially for tertiary boronic esters.[12]
  • Solvent Choice: Ensure the use of anhydrous solvents, as water is a proton source for the undesired reaction. Degassing the solvent is also crucial to prevent catalyst deactivation.[2]

  • Temperature: While higher temperatures increase the rate of cross-coupling, they also accelerate protodeboronation.[11] It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C, depending on the coupling partners).

Cause 3: Inefficient Catalytic System

If the rate of the desired Suzuki-Miyaura coupling is slow, the competing protodeboronation side reaction has more time to occur.

Solution: Employ a Highly Active Catalyst System

A highly active and efficient palladium catalyst system is essential to ensure that the rate of cross-coupling far exceeds the rate of protodeboronation.[11] Modern catalyst systems consisting of a palladium precatalyst and a bulky, electron-rich phosphine ligand are often required for challenging substrates.

Catalyst ComponentRecommended ExamplesRationale
Palladium Precatalyst Pd₂(dba)₃, XPhos-Pd-G3Provides a reliable source of active Pd(0). Precatalysts offer better stability and reproducibility.[11]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote fast oxidative addition and reductive elimination, accelerating the catalytic cycle.[2]

// Node Definitions start [label="(Ar)B(OH)₂ +\nAr'-X", fillcolor="#F1F3F4", fontcolor="#202124"]; suzuki [label="Suzuki-Miyaura\nCoupling", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#34A853"]; proto [label="Protodeboronation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#EA4335"]; product [label="Desired Product\n(Ar-Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Byproduct\n(Ar-H)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> suzuki [color="#34A853"]; start -> proto [color="#EA4335"]; suzuki -> product [label="Fast Catalyst,\nOptimized Conditions", color="#34A853"]; proto -> byproduct [label="Water/Proton Source,\nStrong Base, High Temp.", color="#EA4335"]; }

Caption: Competing Suzuki-Miyaura and protodeboronation pathways.

Experimental Protocols

Protocol 1: Synthesis of this compound pinacol ester

This protocol converts the unstable boronic acid to its more stable pinacol ester derivative.

Materials:

  • This compound

  • Pinacol

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Dean-Stark apparatus

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Add a sufficient volume of anhydrous toluene to dissolve the reagents upon heating.

  • If using a Dean-Stark trap, fit the apparatus to the flask and heat the mixture to reflux. Collect the water azeotropically until no more is observed (typically 2-4 hours).[2]

  • Alternatively, if using a drying agent, stir the mixture in anhydrous THF with anhydrous MgSO₄ at room temperature overnight.

  • After the reaction is complete (monitor by TLC or GC-MS), filter off the drying agent if used.

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester is often of sufficient purity to be used directly in the subsequent Suzuki-Miyaura coupling reaction. If further purification is needed, it can be achieved by column chromatography on silica gel.

Protocol 2: Recommended Suzuki-Miyaura Coupling Protocol

This protocol is optimized to minimize protodeboronation when using the protected pinacol ester.

Materials:

  • This compound pinacol ester (1.2 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos or XPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, the boronic acid pinacol ester, and anhydrous K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and the phosphine ligand.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the catalyst and ligand to the flask under a positive pressure of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Identifying common side products in reactions with substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted phenylboronic acids, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired biaryl product. What are the common side products I should be looking for?

A1: Low yields in Suzuki-Miyaura reactions are often due to the formation of specific, common side products. The three most prevalent side products to investigate are:

  • Homocoupling Product: This is a biaryl compound formed from the coupling of two of your phenylboronic acid molecules. Its formation is often promoted by the presence of oxygen.[1]

  • Protodeboronated Arene: This side product is the arene that results from the replacement of the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially under aqueous basic conditions.[2]

  • Dehalogenated Arene: This is the arene formed from your aryl halide starting material where the halogen has been replaced by a hydrogen atom.

Q2: I have identified a significant amount of homocoupling product (Ar-Ar from the boronic acid). What are the primary causes and how can I minimize it?

A2: The homocoupling of boronic acids is primarily caused by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that promote this side reaction.[1]

Troubleshooting Steps:

  • Thoroughly Degas Solvents: Ensure that all solvents are rigorously degassed prior to use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.

  • Maintain an Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) from start to finish. This includes adding reagents under a positive pressure of inert gas.

  • Use a Pd(0) Pre-catalyst: While Pd(II) pre-catalysts are common, they require in-situ reduction which can sometimes be inefficient and lead to species that promote homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial.

Q3: My main impurity is the protodeboronated arene. What reaction parameters should I adjust to prevent this?

A3: Protodeboronation is the hydrolysis of the carbon-boron bond and is a common issue, especially with electron-rich or sterically hindered phenylboronic acids.[2]

Troubleshooting Steps:

  • Choice of Base: The base plays a critical role. Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a milder base such as K₂CO₃ or Cs₂CO₃. In some cases, using anhydrous conditions with a base like K₃PO₄ can be effective.

  • Reaction Temperature: While counterintuitive, sometimes running the reaction at a higher temperature can favor the desired cross-coupling over protodeboronation, as the rate of transmetalation may increase more significantly with temperature than the rate of protodeboronation. Conversely, for some systems, lower temperatures may be beneficial.

  • Anhydrous Conditions: If possible, switching to anhydrous reaction conditions can significantly reduce the rate of protodeboronation by removing the primary proton source (water).

  • Use of Boronic Esters: Converting the phenylboronic acid to a more stable boronic ester (e.g., a pinacol ester) can mitigate premature protodeboronation. The ester can then hydrolyze in situ to the active boronic acid.

Q4: I am observing the dehalogenation of my aryl halide starting material. What is causing this and how can I avoid it?

A4: Dehalogenation of the aryl halide can occur through various pathways, often involving a hydride source in the reaction mixture that intercepts a palladium intermediate.

Troubleshooting Steps:

  • Solvent Choice: Some solvents, like alcohols, can act as hydride donors. If dehalogenation is a problem, consider switching to an aprotic solvent like dioxane, THF, or toluene.

  • Base Choice: Certain bases or their decomposition products can also be a source of hydrides. Ensure the purity of your base.

  • Ligand Choice: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and undesired dehalogenation. Experimenting with different ligands (e.g., bulky, electron-rich ligands) may be necessary.

Quantitative Data on Side Product Formation

The prevalence of side products is highly dependent on the specific substrates, catalyst system, and reaction conditions. The following table provides some examples of reported side product yields under various conditions to illustrate the potential impact of these side reactions.

Side ProductSubstrates & ConditionsReported Yield of Side ProductReference
Homocoupling2,3,4-trimethoxyphenylboronic acid with 4-bromo-1,2-methylenedioxybenzene27% of 2,3,4-trimethoxybiphenyl[3]
HomocouplingGeneral Suzuki-Miyaura with 3.3 ppm O₂ present0.18%[3]
Protodeboronation2,6-disubstituted aryl bromide and a heteroaryl boronic acid pinacol ester with Pd(dppf)Cl₂ and K₂CO₃ at 75°C<5%[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for a Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture, 10 mL)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, the substituted phenylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir for the required time (typically monitored by TLC or LC-MS for completion, often 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).

    • Wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Troubleshooting_Side_Products start Low Yield of Desired Product identify_side_products Identify Side Products (e.g., by LC-MS, NMR) start->identify_side_products homocoupling Homocoupling Product Detected identify_side_products->homocoupling Homocoupling protodeboronation Protodeboronation Product Detected identify_side_products->protodeboronation Protodeboronation dehalogenation Dehalogenation Product Detected identify_side_products->dehalogenation Dehalogenation degas Improve Degassing & Inert Atmosphere homocoupling->degas change_catalyst Consider Pd(0) Pre-catalyst homocoupling->change_catalyst change_base Change Base (e.g., milder, anhydrous) protodeboronation->change_base change_temp Optimize Temperature protodeboronation->change_temp use_ester Use Boronic Ester protodeboronation->use_ester change_solvent Change Solvent (aprotic) dehalogenation->change_solvent change_ligand Screen Ligands dehalogenation->change_ligand end Improved Yield degas->end change_catalyst->end change_base->end change_temp->end use_ester->end change_solvent->end change_ligand->end Suzuki_Miyaura_Side_Reactions cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2 Base Dehalogenation Dehalogenation PdII_Aryl->Dehalogenation PdII_Diaryl Ar-Pd(II)-Ar' Transmetalation->PdII_Diaryl Reductive_Elimination Reductive Elimination PdII_Diaryl->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Desired_Product Ar-Ar' (Desired Product) Reductive_Elimination->Desired_Product Boronic_Acid Ar'-B(OH)2 Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation H+ Source Homocoupling Homocoupling Boronic_Acid->Homocoupling O2, Pd(II) Aryl_Halide Ar-X Aryl_Halide->Dehalogenation H- Source Protodeboronated_Product Ar'-H Protodeboronation->Protodeboronated_Product Homocoupling_Product Ar'-Ar' Homocoupling->Homocoupling_Product Dehalogenated_Product Ar-H Dehalogenation->Dehalogenated_Product

References

Improving the solubility of (3,4-Dichloro-2-methylphenyl)boronic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (3,4-Dichloro-2-methylphenyl)boronic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid. Due to the presence of the dichlorinated aromatic ring, it exhibits limited solubility in nonpolar organic solvents and water. It is generally more soluble in polar organic solvents such as methanol, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane.[1]

Q2: My this compound is not dissolving in my primary reaction solvent. What are the common causes and solutions?

A2: Poor solubility is a frequent issue with substituted arylboronic acids. The primary cause is a mismatch between the polarity of the boronic acid and the solvent. To address this, employing a co-solvent system is highly effective.[2] For instance, in Suzuki-Miyaura coupling reactions, which often use nonpolar solvents like toluene or dioxane, adding a polar co-solvent like water or an alcohol can significantly improve solubility.[1][2]

Q3: Can I heat the reaction mixture to improve the solubility of the boronic acid?

A3: Yes, gently heating the mixture can increase the dissolution rate and solubility of the boronic acid.[1][2] However, caution is advised. Prolonged heating at high temperatures, especially in the presence of water or other protic solvents, can lead to protodeboronation, a side reaction that cleaves the carbon-boron bond and reduces your yield.[1][2] It is crucial to ensure that the reaction temperature is compatible with the stability of all reagents and catalysts.[2]

Q4: I've noticed the boronic acid's properties seem to change upon storage. What is happening?

A4: Boronic acids can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[2][3] This process is often reversible in the presence of water and boroxines can still be active in reactions like Suzuki couplings as they can hydrolyze back to the boronic acid in situ.[2] However, boroxine formation complicates accurate weighing and stoichiometry. To minimize this, store this compound in a cool, dry place, tightly sealed from moisture.[2]

Q5: Are there chemical derivatization strategies to improve solubility and stability?

A5: Yes. Converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can improve its solubility in organic solvents and enhance its stability for storage.[3][4][5] MIDA boronates are particularly useful as they are bench-stable and can slowly release the active boronic acid under the reaction conditions, which is beneficial for challenging cross-couplings.[5][6] Another strategy involves converting the boronic acid to an aryltrifluoroborate salt, which can be more robust and less prone to protodeboronation.[6]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Solid boronic acid remains undissolved. Insufficient solvent polarity; Inappropriate solvent choice.1. Introduce a polar aprotic co-solvent such as DMF, DMSO, or acetone in small increments (e.g., 5-10% of total volume).[2] 2. For Suzuki reactions, use a biphasic system like dioxane/water or THF/water.[1] 3. Apply gentle heating or sonication to aid dissolution.[1][2]
Reaction is sluggish or fails to proceed. Poor solubility of the boronic acid leading to low concentration of the active species in the reaction phase.1. Ensure complete dissolution before adding the catalyst. Use the co-solvent and heating strategies mentioned above. 2. For biphasic systems, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the transfer of the boronate species to the organic phase.[1]
Low yield of the desired cross-coupling product. Incomplete reaction due to poor solubility; Protodeboronation (decomposition) of the boronic acid.1. Optimize the solvent system to achieve a homogeneous solution. 2. Use milder bases (e.g., K₂CO₃, K₃PO₄) and the lowest effective temperature to minimize protodeboronation.[2] 3. Ensure the reaction is properly degassed and maintained under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidative side reactions.[2]
Formation of biaryl homocoupling byproduct. Oxygen in the reaction mixture; Poor solubility can sometimes promote side reactions.1. Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. 2. Improve the solubility of the boronic acid to ensure it preferentially reacts with the coupling partner rather than itself.[1]

Data Presentation: Recommended Solvent Systems

Solvent System Typical Ratio (v/v) Application Notes
Dioxane / Water4:1 to 10:1Suzuki-Miyaura CouplingA very common and effective system for dissolving both the boronic acid and the inorganic base.[1]
Toluene / Ethanol / Water4:1:1Suzuki-Miyaura CouplingEthanol acts as a co-solvent to aid solubility. Water is necessary to dissolve the base.
Dimethylformamide (DMF)N/A (as co-solvent)General ReactionsHighly polar aprotic solvent, effective at dissolving many boronic acids. Can be used as a co-solvent or, in some cases, the primary solvent.[2]
Tetrahydrofuran (THF)N/A (as co-solvent)General Reactions, Suzuki CouplingA polar ether that can dissolve the boronic acid. Often used with water in coupling reactions.[1]
2-Propanol / Water1:1Suzuki-Miyaura CouplingA "greener" solvent alternative that can be effective for some substrates.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound using a Co-Solvent
  • To a reaction vessel under an inert atmosphere, add this compound and other solid reagents.

  • Add the primary organic solvent (e.g., dioxane, toluene).

  • Stir the suspension at room temperature.

  • If the solid does not dissolve, add a co-solvent (e.g., water, ethanol, or DMF) dropwise in small increments (e.g., 5% of the primary solvent volume) while stirring.[2]

  • If necessary, gently warm the mixture (e.g., to 40-60 °C) with continuous stirring until a clear, homogeneous solution is obtained.[1][2]

  • Once dissolved, cool the solution to the desired reaction temperature before adding any temperature-sensitive reagents like catalysts or bases.

Protocol 2: Example Suzuki-Miyaura Coupling with Improved Solubility
  • Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the solvent system, for example, a pre-degassed mixture of dioxane and water (4:1 v/v), via cannula or syringe.

  • Dissolution: Stir the mixture. If full dissolution is not achieved, gently warm the flask to 50-60 °C until the solution becomes homogeneous.

  • Catalyst Addition: Once the solution is homogeneous and at the desired reaction temperature, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC/LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Reaction Setup with This compound check_solubility Is the boronic acid fully dissolved? start->check_solubility add_cosolvent Add a polar co-solvent (e.g., Water, DMF, EtOH) in 5-10% increments. check_solubility->add_cosolvent No proceed Proceed with reaction (e.g., add catalyst). check_solubility->proceed Yes apply_heat Apply gentle heat (40-60 °C) or sonication. add_cosolvent->apply_heat recheck_solubility Is it dissolved now? apply_heat->recheck_solubility recheck_solubility->proceed Yes reassess Reassess solvent system. Consider derivatization (e.g., to MIDA ester). recheck_solubility->reassess No finish End proceed->finish reassess->finish

Caption: A workflow for troubleshooting the solubility of the boronic acid.

Reaction_Failure_Analysis start Start: Low yield or no reaction observed. check_dissolution Was the boronic acid fully dissolved at the start of the reaction? start->check_dissolution improve_solubility Optimize solubility: - Use co-solvents - Gentle heating - Phase-transfer catalyst check_dissolution->improve_solubility No check_conditions Were reaction conditions appropriate? check_dissolution->check_conditions Yes rerun Rerun experiment with optimized parameters. improve_solubility->rerun check_decomposition Check for protodeboronation (LC-MS analysis for 1,2-dichloro-3-methylbenzene). check_conditions->check_decomposition Yes check_conditions->rerun No optimize_conditions Optimize reaction: - Check catalyst activity - Ensure inert atmosphere - Use milder base/temp optimize_conditions->rerun check_decomposition->optimize_conditions finish End rerun->finish

Caption: A logical guide for troubleshooting a failed or low-yielding reaction.

References

The effect of different bases on (3,4-Dichloro-2-methylphenyl)boronic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (3,4-Dichloro-2-methylphenyl)boronic acid, particularly concerning the effects of different bases. The following information is designed to help troubleshoot potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound, especially in the presence of a base?

A1: The primary degradation pathway for arylboronic acids, including this compound, is protodeboronation. This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1,2-dichloro-3-methylbenzene and boric acid.[1][2] This process is often accelerated in the presence of heat, bases, and palladium catalysts.[3] Oxidation of the boronic acid to the corresponding phenol is another potential degradation pathway, although protodeboronation is typically more significant under basic conditions used in cross-coupling reactions.[1][4]

Q2: How does the choice of base affect the stability of this compound?

A2: The stability of arylboronic acids is highly dependent on the pH of the reaction medium.[2][4][5] Generally, boronic acids are most stable at a neutral pH.[1] Both acidic and basic conditions can catalyze protodeboronation.[1][6][7] The rate of base-mediated decomposition can be significant, particularly at pH values close to the pKa of the boronic acid, where self-catalysis can occur.[4][5] The specific base used (e.g., hydroxides, carbonates, phosphates) influences the pH of the solution and thus the rate of degradation. Stronger bases that lead to a higher pH can accelerate the formation of the more reactive boronate anion, which is more susceptible to protodeboronation.[6][7]

Q3: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. Could boronic acid instability be the cause?

A3: Yes, the in-situ decomposition of the boronic acid is a common reason for low yields in Suzuki-Miyaura reactions, especially with challenging substrates.[3] The combination of base, heat, and a palladium catalyst used in the coupling reaction can accelerate the protodeboronation of the boronic acid, reducing its availability for the desired cross-coupling.[3] This is particularly problematic in reactions with slower-reacting halides.[3]

Q4: Are there any strategies to mitigate the base-mediated decomposition of this compound during a reaction?

A4: Several strategies can be employed to minimize the decomposition of unstable boronic acids:

  • Slow-Release of Boronic Acid: Using a protected form of the boronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate, can allow for the slow, controlled release of the boronic acid into the reaction mixture.[3] This maintains a low steady-state concentration of the unstable boronic acid, minimizing its decomposition while still allowing for efficient cross-coupling.[4][5]

  • Choice of Base and Reaction Conditions: The selection of a milder base or running the reaction at a lower temperature can help reduce the rate of protodeboronation.[3] For example, potassium phosphate (K₃PO₄) has been shown to promote the slow release of boronic acids from MIDA boronates.[3]

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester, can enhance stability.[8] However, it's important to note that some boronic esters can hydrolyze back to the boronic acid under basic aqueous conditions, and certain esters may even be less stable than the parent boronic acid.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no product yield in a cross-coupling reaction. Decomposition of this compound via protodeboronation.1. Confirm Boronic Acid Integrity: Analyze the starting boronic acid by ¹H NMR or HPLC to ensure its purity before use. 2. Optimize Reaction Conditions:     a. Use the mildest effective base.     b. Lower the reaction temperature.     c. Reduce the reaction time. 3. Employ a Slow-Release Strategy: Consider using a MIDA boronate derivative of this compound.[3] 4. Use a More Stable Boronic Acid Surrogate: Investigate the use of a corresponding trifluoroborate salt or a robust boronic ester.
Formation of 1,2-dichloro-3-methylbenzene as a major byproduct. Protodeboronation of the starting boronic acid.This is a direct indicator of boronic acid degradation. Implement the same troubleshooting steps as for low product yield to minimize this side reaction.
Inconsistent reaction outcomes. Variable stability of the boronic acid under the reaction conditions.1. Strictly Control Reaction Parameters: Ensure consistent temperature, stirring rate, and reagent addition times. 2. Use an Inert Atmosphere: While protodeboronation is the primary concern with bases, storing and handling the boronic acid under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1]

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by ¹H NMR Spectroscopy

This protocol allows for the qualitative and semi-quantitative monitoring of the boronic acid's degradation in the presence of a base.

Objective: To observe the disappearance of the this compound signal and the appearance of signals from the protodeboronated product (1,2-dichloro-3-methylbenzene).

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Base of interest (e.g., NaOD, K₂CO₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Prepare a stock solution of this compound in the chosen deuterated solvent at a known concentration.

  • Prepare a stock solution of the base in the same deuterated solvent.

  • In an NMR tube, combine a known volume of the boronic acid stock solution with a known volume of the deuterated solvent.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Add a specific equivalent of the base stock solution to the NMR tube.

  • Acquire ¹H NMR spectra at regular time intervals (e.g., 5 min, 15 min, 30 min, 1 hr, etc.).

  • Monitor the integration of characteristic peaks for both the boronic acid and the protodeboronated byproduct. The disappearance of the boronic acid signals and the appearance and growth of the 1,2-dichloro-3-methylbenzene signals will indicate the rate of degradation under the tested conditions.

Protocol 2: Quantitative Analysis of Boronic Acid Stability by HPLC

This protocol provides a quantitative measure of the boronic acid's stability over time.

Objective: To quantify the percentage of remaining this compound when exposed to a base.

Materials:

  • This compound

  • Solvent for sample preparation (e.g., acetonitrile, methanol)

  • Aqueous buffer solution with the base of interest at a specific pH

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products, primarily 1,2-dichloro-3-methylbenzene.

  • Prepare a stock solution of the boronic acid in the chosen organic solvent.

  • In a reaction vessel, add an aliquot of the boronic acid stock solution to the aqueous buffer containing the base.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the degradation process if necessary (e.g., by neutralizing the base with an acid).

  • Dilute the sample to an appropriate concentration for HPLC analysis.

  • Inject the samples onto the HPLC system.

  • Monitor the peak area of the this compound peak.

  • Calculate the percentage of the boronic acid remaining at each time point relative to the initial concentration at t=0.

Visualizations

G Base-Mediated Degradation of this compound cluster_0 Reaction Environment cluster_1 Degradation Pathway Boronic_Acid This compound (ArB(OH)₂) Boronate Boronate Anion [ArB(OH)₃]⁻ Boronic_Acid->Boronate + Base Base Base (e.g., OH⁻, CO₃²⁻) Protodeboronation Protodeboronation Boronate->Protodeboronation Rate-limiting step H2O Water/Proton Source Protodeboronated_Product 1,2-Dichloro-3-methylbenzene (Ar-H) Protodeboronation->Protodeboronated_Product Forms Boric_Acid Boric Acid B(OH)₃ Protodeboronation->Boric_Acid Forms G Troubleshooting Workflow for Boronic Acid Instability Start Low Reaction Yield Check_Purity Is Boronic Acid Pure? Start->Check_Purity Optimize Optimize Reaction Conditions (Base, Temp, Time) Check_Purity->Optimize Yes Purify Purify Boronic Acid Check_Purity->Purify No Slow_Release Use Slow-Release Strategy (e.g., MIDA Boronate) Optimize->Slow_Release End_Fail Further Optimization Needed Optimize->End_Fail Surrogate Use Stable Surrogate (e.g., Trifluoroborate) Slow_Release->Surrogate Slow_Release->End_Fail End_Success Improved Yield Surrogate->End_Success Purify->Optimize

References

TLC and LC-MS monitoring of cross-coupling reactions involving (3,4-Dichloro-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (3,4-Dichloro-2-methylphenyl)boronic acid in TLC and LC-MS monitored cross-coupling reactions. The sterically hindered and electron-deficient nature of this boronic acid often requires specific optimization to achieve high yields and avoid common side reactions.

Troubleshooting Guide

This guide addresses common problems encountered during the reaction setup and monitoring phases.

Reaction & Yield Issues

Q1: My Suzuki-Miyaura coupling reaction using this compound shows low or no conversion. What are the primary causes and troubleshooting steps?

A1: Low conversion with this substrate is often linked to its steric hindrance, which can impede key steps in the catalytic cycle.[1][2]

  • Potential Causes:

    • Steric Hindrance: The methyl and chloro groups ortho to the boronic acid slow down the transmetalation and reductive elimination steps.[1]

    • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be decomposing.[1][2]

    • Suboptimal Ligand Choice: Standard ligands like PPh₃ are often ineffective for hindered substrates.[2]

    • Inadequate Base or Solvent: The reaction conditions may not be suitable for this specific transformation.[2]

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These promote the formation of a highly reactive palladium(0) complex.

    • Increase Temperature: More forcing conditions, such as higher reaction temperatures (e.g., 80–110 °C), may be necessary to overcome the activation energy barrier.[1]

    • Screen Bases and Solvents: Test a variety of bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (e.g., Dioxane, Toluene, THF).[3][4]

    • Ensure Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote side reactions.[1][4] Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

Q2: I am observing significant homocoupling of this compound. How can I prevent this?

A2: Homocoupling is a common side reaction, especially when the desired cross-coupling is slow.

  • Potential Causes:

    • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[1][4]

    • Catalyst Choice: Some catalyst systems are more prone to facilitating homocoupling.[2]

    • High Boronic Acid Concentration: A high concentration can favor the homocoupling pathway.

  • Troubleshooting Steps:

    • Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[4]

    • Use a Pd(0) Source: Employing a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.[4]

    • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its instantaneous concentration, thereby reducing the rate of homocoupling.[2]

Q3: My boronic acid appears to be degrading during the reaction, leading to protodeboronation. What causes this and how can it be minimized?

A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.

  • Potential Causes:

    • Reaction with Base and Water: The combination of a strong base and water, especially at elevated temperatures, can lead to protodeboronation.[2]

    • Extended Reaction Times: The longer the boronic acid is exposed to harsh conditions, the more likely it is to degrade.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: If the chosen base does not require water for activation, running the reaction under strictly anhydrous conditions can minimize this side reaction.[2]

    • Choice of Base: Consider using milder bases like KF or K₂CO₃, though this may require re-optimization of other parameters.[3]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be more resistant to degradation.

TLC Monitoring Issues

Q4: I am having trouble distinguishing the spots of the starting materials and the product on my TLC plate. What can I do?

A4: Visualizing boronic acids and distinguishing them from related aryl compounds on a TLC plate can be challenging.

  • Potential Causes:

    • Poor UV Activity: One or more components may not be strongly UV-active.

    • Co-elution: The starting material and product may have very similar Rf values in the chosen eluent system.

    • Boronic acids are not easily visualized with common stains.

  • Troubleshooting Steps:

    • Use a Specific Stain: Use a staining solution that selectively reacts with boronic acids. A highly effective method is to briefly dip the TLC plate in a 1 mM solution of Alizarin in acetone. Boronic acids will appear as bright yellow-orange fluorescent spots under a 366 nm UV lamp.[5][6][7]

    • Optimize the Mobile Phase: Systematically vary the polarity of your eluent (e.g., by changing the hexane/ethyl acetate ratio) to improve the separation between spots.

    • Use a 2D TLC: Run the TLC in one direction, dry the plate, rotate it 90 degrees, and run it again in a different solvent system. This can help separate co-eluting spots.

Q5: The spot corresponding to my boronic acid is streaking on the TLC plate. Why is this happening and how can I fix it?

A5: Streaking is a common issue in TLC and can obscure results.[8][9]

  • Potential Causes:

    • Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[8][10]

    • High Polarity of Boronic Acid: The polar nature of the boronic acid functional group can cause it to interact strongly with the silica gel.

    • Acidic Nature of Sample: Boronic acids are Lewis acids and can interact non-ideally with the silica stationary phase.[9]

  • Troubleshooting Steps:

    • Dilute the Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.[8]

    • Add Acid to the Mobile Phase: Adding a small amount (0.1–1%) of acetic or formic acid to the eluent can often result in sharper, more defined spots for acidic compounds.[8][9]

    • Spot Carefully: Apply the sample in a small, concentrated spot and ensure the solvent has completely evaporated before developing the plate.[9]

LC-MS Monitoring Issues

Q6: I don't see the expected mass for my product in the LC-MS analysis. What are some common reasons?

A6: The absence of an expected mass can be due to analytical issues or reaction failure.

  • Potential Causes:

    • Ionization Problems: The product may not ionize efficiently under the chosen ESI or APCI conditions (positive or negative mode).

    • Formation of Adducts: The molecular ion ([M+H]⁺ or [M-H]⁻) may be absent or very low in abundance, with the charge being carried by adducts (e.g., [M+Na]⁺, [M+K]⁺).[11][12]

    • In-source Fragmentation: The molecule may be fragmenting in the ion source before detection.

    • No Reaction: The reaction may not have worked, and no product was formed.

  • Troubleshooting Steps:

    • Check for Adducts: Look for masses corresponding to common adducts (see Table 3 below). If found, this confirms the presence of the product.[12]

    • Switch Ionization Mode: Analyze the sample in both positive and negative ionization modes.[13]

    • Optimize Source Parameters: Lower the fragmentor or cone voltage to reduce in-source fragmentation.

    • Confirm with TLC: Use a specific stain on a TLC plate to confirm if any product has been formed before spending significant time optimizing MS parameters.

Q7: My LC-MS chromatogram shows poor peak shape or shifting retention times. What should I check?

A7: Inconsistent chromatography can make data interpretation difficult and unreliable.[14]

  • Potential Causes:

    • Column Degradation: The HPLC column may be degrading or contaminated.

    • Mobile Phase Issues: Incorrectly prepared buffers, changes in solvent composition, or microbial growth can affect retention times.[14]

    • Sample Matrix Effects: Components in the crude reaction mixture can interfere with the chromatography.

    • System Leaks or Blockages: Fluctuating pressure can lead to variable flow rates and shifting retention times.[14]

  • Troubleshooting Steps:

    • Inject a Standard: Inject a pure standard of a known compound to verify system performance.

    • Prepare Fresh Mobile Phase: Always use freshly prepared, high-purity solvents and buffers.[15]

    • Filter Samples: Filter the diluted reaction mixture through a 0.45 µm syringe filter before injection to remove particulate matter.[16]

    • Flush the System: If contamination is suspected, flush the column with a strong solvent to clean it.[17]

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for a Suzuki coupling with this compound? A1: A good starting point for a hindered substrate like this involves a modern catalyst system. Consider using a Pd(II) precatalyst with a bulky, electron-rich ligand like SPhos or XPhos (2-5 mol% loading), a strong base like K₃PO₄ or Cs₂CO₃ (2-3 equivalents), and an anhydrous, degassed solvent such as 1,4-dioxane or toluene at a temperature between 90-110 °C.[1][2][18]

Q2: How should I prepare a sample from my reaction for TLC analysis? A2: Using a glass capillary, take a small aliquot (a drop) from the reaction mixture. Dissolve this aliquot in approximately 0.5 mL of a suitable solvent like ethyl acetate or dichloromethane in a small vial. This diluted solution is now ready to be spotted onto the TLC plate.

Q3: What is a simple "dilute and shoot" method for preparing a reaction sample for LC-MS? A3: Take a small aliquot (e.g., 10 µL) of the crude reaction mixture and dilute it significantly with a solvent compatible with the mobile phase, typically acetonitrile or methanol (e.g., in 1.0 mL of solvent).[19] Vortex the sample and filter it through a 0.45 µm syringe filter into an LC-MS vial for analysis.[16]

Q4: What are the expected m/z values for my starting materials and product in LC-MS (ESI+)? A4: You should calculate the exact mass of your specific aryl halide and the expected product. For the boronic acid and the product, you would look for the protonated molecular ion [M+H]⁺. For this compound (C₇H₇BCl₂O₂), the monoisotopic mass is 203.98. You would look for an [M+H]⁺ peak around m/z 205. The characteristic isotopic pattern of the two chlorine atoms should be visible.

Data Presentation

Table 1: Representative Data for Catalyst/Ligand Screening

This table presents hypothetical data for the coupling of an aryl bromide with this compound to illustrate an optimization process.

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2 eq.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O100< 5
2Pd₂(dba)₃SPhosK₃PO₄Toluene11078
3Pd₂(dba)₃XPhosK₃PO₄Toluene11085
4PdCl₂(dppf)-Cs₂CO₃Dioxane10045
Table 2: Representative Data for Base and Solvent Screening

This table presents hypothetical data using the optimal catalyst/ligand from Table 1 (Pd₂(dba)₃/XPhos).

EntryBase (2 eq.)SolventTemp (°C)Yield (%)
1K₃PO₄Toluene11085
2Cs₂CO₃Toluene11082
3K₂CO₃Toluene11035
4K₃PO₄Dioxane10075
5K₃PO₄2-MeTHF9068
Table 3: Common Adducts Observed in Positive Ion ESI-MS
Adduct IonMass Shift (Da)Common Source
[M+H]⁺+1.0078Proton from solvent/mobile phase
[M+Na]⁺+22.9898Glassware, reagents
[M+K]⁺+38.9637Glassware, reagents
[M+NH₄]⁺+18.0344Ammonium salts in buffers
[M+CH₃CN+H]⁺+42.0344Acetonitrile in mobile phase

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., XPhos, 0.04 eq).

  • Add the powdered, anhydrous base (e.g., K₃PO₄, 2.0 eq).

  • Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.[1]

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 110 °C).[1]

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.[2]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[1]

Protocol 2: TLC Monitoring with Alizarin Staining
  • Prepare the TLC plate by drawing a baseline in pencil.

  • Spot a dilute solution of the reaction mixture onto the baseline. Also spot the starting materials as references if available.

  • Develop the plate in a sealed chamber saturated with a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Once the solvent front nears the top, remove the plate and mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualize the plate under UV light (254 nm) and circle any visible spots.[16]

  • For specific boronic acid detection, briefly dip the plate into a 1 mM solution of Alizarin in acetone.[5][6]

  • Let the plate dry in air until it becomes pink.

  • Observe the plate under a 366 nm UV lamp. Boronic acid-containing compounds will appear as bright yellow-orange fluorescent spots.[5][6]

Protocol 3: LC-MS Sample Preparation and Analysis
  • Quench a small aliquot (10-20 µL) of the reaction mixture by adding it to 1.0 mL of acetonitrile or methanol in a microcentrifuge tube.

  • Vortex the tube for 30 seconds to ensure proper mixing and precipitation of any salts.

  • Centrifuge the sample for 2-5 minutes to pellet any solids.

  • Carefully transfer the supernatant to a clean vial, or filter it through a 0.45 µm syringe filter into an LC-MS vial.

  • Analyze the sample using an appropriate LC method (e.g., C18 column with a water/acetonitrile gradient) coupled to a mass spectrometer set to scan for the expected masses of starting materials and products in both positive and negative ion modes.

Visualizations

G start Low or No Conversion in Suzuki Reaction check_reagents Verify Reagent Quality (Boronic Acid, Halide) start->check_reagents Start Here check_inert Ensure Rigorous Inert Atmosphere (Degas Solvents) check_reagents->check_inert check_catalyst Is Catalyst/Ligand System Appropriate for Hindered Substrates? check_inert->check_catalyst optimize_catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) Increase Catalyst Loading check_catalyst->optimize_catalyst No optimize_conditions Screen Bases & Solvents (e.g., K3PO4, Cs2CO3 in Toluene) check_catalyst->optimize_conditions Yes optimize_catalyst->optimize_conditions increase_temp Increase Reaction Temperature optimize_conditions->increase_temp success Reaction Successful increase_temp->success If Improved failure Re-evaluate Strategy increase_temp->failure If No Improvement

Caption: Troubleshooting workflow for low conversion.

G cluster_tlc TLC Analysis cluster_lcms LC-MS Analysis start Start Reaction take_aliquot Take Aliquot (t = x hours) start->take_aliquot prep_tlc Prepare TLC Sample (Dilute in EtOAc) take_aliquot->prep_tlc prep_lcms Prepare LC-MS Sample ('Dilute and Shoot') take_aliquot->prep_lcms run_tlc Run TLC Plate prep_tlc->run_tlc visualize_tlc Visualize: 1. UV (254nm) 2. Alizarin Stain (366nm) run_tlc->visualize_tlc interpret Interpret Data: Compare SM vs Product Ratio visualize_tlc->interpret run_lcms Inject and Run LC-MS prep_lcms->run_lcms analyze_lcms Analyze Data: - Check for [M+H]+ - Check for Adducts run_lcms->analyze_lcms analyze_lcms->interpret decision Decision Point interpret->decision continue_rxn Continue Reaction decision->continue_rxn Incomplete workup Stop and Work-up decision->workup Complete continue_rxn->take_aliquot t = y hours

References

Validation & Comparative

A Comparative Guide to the Reactivity of (3,4-Dichloro-2-methylphenyl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound (such as a boronic acid) and an organohalide, catalyzed by a palladium complex. The reactivity of the boronic acid partner is a critical factor influencing the efficiency of this reaction. Two primary factors dictate this reactivity:

  • Electronic Effects: The electron density on the aryl ring of the boronic acid influences the ease of the transmetalation step in the catalytic cycle. Electron-donating groups (EDGs) can increase the nucleophilicity of the aryl group, potentially accelerating transmetalation. Conversely, electron-withdrawing groups (EWGs) can decrease this nucleophilicity, slowing the reaction.

  • Steric Hindrance: The size and position of substituents on the phenyl ring, particularly in the ortho position relative to the boronic acid group, can significantly impede the approach of the boronic acid to the palladium center. This steric hindrance can dramatically reduce the reaction rate and overall yield.

Qualitative Reactivity Comparison of Dichloromethylphenylboronic Acid Isomers

The isomers of dichloromethylphenyl)boronic acid present a fascinating case study in the interplay of steric and electronic effects. The two chlorine atoms act as electron-withdrawing groups through induction, while the methyl group is a weak electron-donating group. The positions of these substituents relative to the boronic acid moiety are key to predicting their reactivity.

A general trend in the reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is a decrease in reactivity with increasing steric hindrance around the boronic acid group. Therefore, isomers with substituents in the ortho position (positions 2 and 6) are expected to be the least reactive.

Table 1: Predicted Relative Reactivity of (Dichloromethylphenyl)boronic Acid Isomers in Suzuki-Miyaura Coupling

IsomerStructureKey Steric and Electronic FeaturesPredicted Relative Reactivity
(3,4-Dichloro-2-methylphenyl)boronic acid Ortho-methyl group: Significant steric hindrance. Meta and para chloro groups: Electron-withdrawing.Low
(2,3-Dichloro-4-methylphenyl)boronic acidOrtho-chloro group: Significant steric hindrance and electron-withdrawing.Very Low
(2,4-Dichloro-5-methylphenyl)boronic acidOrtho-chloro group: Significant steric hindrance and electron-withdrawing.Very Low
(2,5-Dichloro-3-methylphenyl)boronic acidOrtho-chloro group: Significant steric hindrance and electron-withdrawing.Very Low
(2,6-Dichloro-3-methylphenyl)boronic acidTwo ortho-chloro groups: Extreme steric hindrance.Extremely Low
(3,5-Dichloro-2-methylphenyl)boronic acidOrtho-methyl group: Significant steric hindrance. Two meta chloro groups: Strong electron-withdrawing effect.Low
(3,5-Dichloro-4-methylphenyl)boronic acidNo ortho substituents: Lower steric hindrance. Two meta chloro groups and one para methyl group: Competing electronic effects.Moderate to High

Disclaimer: The predicted relative reactivity is based on general principles and may vary depending on the specific reaction conditions and coupling partner.

Experimental Protocols

A general experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for a specific set of substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the dichloromethylphenyl)boronic acid isomer (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography on silica gel.

Visualizations

Logical Relationship of Factors Affecting Reactivity

G Factors Influencing Reactivity of Boronic Acid Isomers Reactivity Overall Reactivity Steric Steric Hindrance Steric->Reactivity Decreases Electronic Electronic Effects Electronic->Reactivity Modulates Ortho Ortho-Substituents Ortho->Steric Increases MetaPara Meta/Para-Substituents MetaPara->Electronic Influences

Caption: Factors influencing isomer reactivity.

Experimental Workflow for Suzuki-Miyaura Coupling

G Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide Boronic Acid Isomer Catalyst & Base B Add Degassed Solvent A->B C Heat and Stir (Inert Atmosphere) B->C D Cool and Extract C->D E Purify Product (e.g., Chromatography) D->E

Caption: Suzuki-Miyaura experimental workflow.

A Comparative Guide to Alternatives for (3,4-Dichloro-2-methylphenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. (3,4-Dichloro-2-methylphenyl)boronic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. However, the Suzuki-Miyaura coupling, which utilizes boronic acids, is just one of a versatile toolbox of cross-coupling reactions. This guide provides an objective comparison of alternative organometallic reagents to this compound, offering insights into their respective strengths and weaknesses, supported by experimental data where available.

Executive Summary: A Trade-Off Between Reactivity, Stability, and Practicality

The choice of an organometallic reagent in a cross-coupling reaction is often a delicate balance between reactivity, stability, functional group tolerance, and practical considerations such as toxicity and ease of preparation. While this compound is a widely used and effective reagent, its alternatives offer distinct advantages in specific synthetic contexts.

  • Organotrifluoroborates: These "protected" forms of boronic acids exhibit enhanced stability to air and moisture, simplifying handling and storage. They are crystalline solids that can be easily purified and are less prone to protodeboronation, a common side reaction with boronic acids.[1][2][3]

  • Organostannanes (Stille Coupling): Known for their high functional group tolerance and reliability, organostannanes are often the reagents of choice in complex syntheses where other methods may fail.[4][5][6] They are generally stable to air and moisture.[6] However, a significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[5][7]

  • Organozinc Reagents (Negishi Coupling): Organozinc reagents are highly reactive nucleophiles, often leading to successful couplings where Suzuki reactions are inefficient.[8][9][10] The Negishi coupling can be particularly useful for the formation of bonds between different types of carbon atoms (sp³, sp², and sp).[10]

  • Organosilanes (Hiyama Coupling): Organosilanes are stable, low-toxicity alternatives to other organometallic reagents.[11] The Hiyama coupling requires activation, typically with a fluoride source or a base, which allows for "on-demand" reactivity and greater control over the reaction.

  • Grignard Reagents (Kumada Coupling): As one of the earliest developed cross-coupling reactions, the Kumada coupling utilizes readily available and cost-effective Grignard reagents. The primary limitation is the high reactivity of Grignard reagents, which restricts their functional group tolerance.

Performance Comparison: A Data-Driven Overview

Direct comparative studies for the cross-coupling of the (3,4-Dichloro-2-methylphenyl) moiety using all the aforementioned methods are scarce in the literature. However, by compiling data from various sources, we can illustrate the typical performance of each class of reagent in similar cross-coupling reactions.

Table 1: Comparison of Alternatives to this compound in Cross-Coupling Reactions

Organometallic Reagent ClassCoupling ReactionTypical YieldsKey AdvantagesKey Disadvantages
Organoboronic Acids Suzuki-MiyauraGood to ExcellentLow toxicity, commercial availability, environmentally benign byproducts.[4]Prone to protodeboronation and decomposition.
Organotrifluoroborates Suzuki-MiyauraGood to ExcellentEnhanced stability to air and moisture, easy to handle and purify.[1][2][3]Requires hydrolysis to the active boronic acid in situ.[3]
Organostannanes StilleGood to ExcellentHigh functional group tolerance, stable to air and moisture.[4][6][7]High toxicity of tin compounds, difficult to remove byproducts.[5][7]
Organozinc Reagents NegishiGood to ExcellentHigh reactivity, successful where other couplings may fail.[8][9]Sensitive to air and moisture.
Organosilanes HiyamaGood to ExcellentLow toxicity, stable reagents, "on-demand" reactivity.[11]Requires an activating agent (e.g., fluoride or base).
Grignard Reagents KumadaModerate to GoodCost-effective, readily available reagents.Low functional group tolerance due to high reactivity.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for the Suzuki-Miyaura coupling and its alternatives.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Stille Coupling using an Organostannane Alternative

This protocol outlines a general procedure for a Stille coupling.

Materials:

  • (3,4-Dichloro-2-methylphenyl)trialkylstannane

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., Toluene, THF)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the palladium catalyst.

  • Add the anhydrous solvent, followed by the aryl halide and the organostannane reagent.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography. To remove tin byproducts, a potassium fluoride workup may be necessary.

Protocol 3: Negishi Coupling using an Organozinc Alternative

This protocol describes a general procedure for a Negishi coupling.

Materials:

  • (3,4-Dichloro-2-methylphenyl)zinc halide (prepared in situ or pre-formed)

  • Aryl halide (e.g., 4-chloroanisole)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Solvent (e.g., THF, DMF)

Procedure:

  • Prepare the organozinc reagent in a separate flask or in situ according to literature procedures.

  • In a separate reaction flask under an inert atmosphere, add the palladium catalyst and the aryl halide.

  • Add the anhydrous solvent.

  • Add the solution of the organozinc reagent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

Visualizing the Cross-Coupling Landscape

The following diagrams illustrate the general catalytic cycle for the Suzuki-Miyaura reaction and a decision tree to guide the selection of an appropriate cross-coupling method.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Decision_Tree start Start: Need to form a C-C bond with a (3,4-Dichloro-2-methylphenyl) moiety q1 Are there sensitive functional groups? start->q1 q2 Is toxicity a major concern? q1->q2 Yes q4 Is cost a primary driver? q1->q4 No stille Stille (Organostannane) q1->stille High Tolerance Needed q3 Is reagent stability and ease of handling critical? q2->q3 Yes negishi Negishi (Organozinc) q2->negishi No hiyama Hiyama (Organosilane) q3->hiyama Yes trifluoroborate Suzuki-Miyaura (Organotrifluoroborate) q3->trifluoroborate Consider suzuki Suzuki-Miyaura (Boronic Acid) q4->suzuki No kumada Kumada (Grignard) q4->kumada Yes

Figure 2: Decision Tree for Selecting a Cross-Coupling Method.

Conclusion

While this compound remains a workhorse for Suzuki-Miyaura cross-coupling reactions, a variety of effective alternatives are available to the modern synthetic chemist. The choice of reagent should be guided by the specific requirements of the synthesis, including the nature of the coupling partners, the presence of sensitive functional groups, and practical considerations such as toxicity and cost. Organotrifluoroborates offer enhanced stability, while organostannanes provide excellent functional group tolerance at the cost of toxicity. Organozinc and Grignard reagents offer high reactivity, with the former being more functional group tolerant. Organosilanes represent a stable and non-toxic alternative. By understanding the nuances of each method, researchers can select the optimal tool to achieve their synthetic goals efficiently and effectively.

References

Benchmarking Yields of (3,4-Dichloro-2-methylphenyl)boronic acid in Suzuki-Miyaura Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of reported reaction yields for Suzuki-Miyaura cross-coupling reactions utilizing (3,4-Dichloro-2-methylphenyl)boronic acid. The data presented is compiled from scientific literature and patents to offer a benchmark for researchers employing this sterically hindered and electronically modified building block in their synthetic endeavors.

Performance Overview: Literature Yields

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. However, the yield of these reactions can be significantly influenced by the steric and electronic properties of the coupling partners. This compound, with its ortho-methyl group and two chlorine atoms, presents a challenging substrate.

A review of the available literature reveals a range of yields for Suzuki-Miyaura reactions involving this boronic acid. Notably, a patent for the synthesis of pharmaceutical compounds reports a yield of 28% when coupling this compound with a complex heterocyclic partner.[1] While this provides a valuable data point, the scarcity of published examples for this specific boronic acid necessitates a broader look at structurally similar compounds to establish a reasonable expectation of performance.

To provide a more comprehensive benchmark, the following table includes a summary of a reported yield for a Suzuki-Miyaura reaction with this compound.

Aryl Halide/ElectrophileCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
(S)-5-(5-(3,5-dimethylisoxazol-4-yl)-1-((R)-1-(methylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-oneCuTMEDADBUAcetonitrile701828[1]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with this compound. Given the steric hindrance of this boronic acid, careful optimization of the catalyst, ligand, base, and solvent system is crucial to achieving satisfactory yields.

General Procedure for Suzuki-Miyaura Coupling:

To a reaction vessel is added the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., toluene, dioxane, DMF, or a mixture with water) is added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography.

Visualizing the Process

To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, This compound, Catalyst, and Base inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent heating Heat and Stir solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring extraction Extraction and Washing monitoring->extraction drying Drying and Concentration extraction->drying purification Purification (e.g., Column Chromatography) drying->purification product Isolated Product purification->product

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex [Ar-Pd(II)L_n-X] pd0->pd_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)L_n-Ar'] pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-X aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation_complex base Base base->transmetalation_complex

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The use of this compound in Suzuki-Miyaura cross-coupling reactions can be challenging due to its steric and electronic properties, as reflected in the moderate yield reported in the literature. Researchers should anticipate the need for careful optimization of reaction conditions to achieve desired outcomes. The provided experimental protocol and workflow diagrams serve as a starting point for developing robust synthetic procedures. Further investigation and reporting of reaction yields with this specific boronic acid will be valuable to the scientific community.

References

Safety Operating Guide

Proper Disposal of (3,4-Dichloro-2-methylphenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of (3,4-Dichloro-2-methylphenyl)boronic acid, a halogenated organic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and comply with regulations.

Key Hazard and Disposal Information

Proper disposal of this compound is dictated by its chemical properties and associated hazards. The following table summarizes essential information for safe handling and disposal.

ParameterInformationCitation
Chemical Name This compound
CAS Number 4612-26-4[1]
Primary Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][3]
Waste Classification Hazardous Waste. Halogenated Organic Solid.[4][5]
Incompatible Materials Strong oxidizing agents, strong acids.[3][6]
Recommended PPE Chemical safety goggles, chemical-resistant gloves, lab coat. Use in a well-ventilated area or fume hood.[7]
Container for Disposal Labeled, sealed, and compatible container for hazardous waste.[7]

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through collection for professional hazardous waste disposal. In-laboratory treatment of this compound is not advised due to its halogenated nature.

Objective: To safely collect and store this compound waste for pickup by a licensed hazardous waste disposal service.

Materials:

  • Waste this compound (solid)

  • Contaminated materials (e.g., gloves, weighing paper, pipette tips)

  • Designated hazardous waste container (solid waste, halogenated)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

Procedure:

  • Preparation and PPE:

    • Perform all waste handling procedures within a certified chemical fume hood.

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]

  • Waste Segregation:

    • Identify a dedicated hazardous waste container for "Halogenated Organic Solids."[4][5] Never mix this waste with non-halogenated, acidic, basic, or other incompatible waste streams.[8]

    • Ensure the waste container is made of a compatible material, is in good condition, and has a secure, tight-fitting lid.[9]

  • Labeling the Waste Container:

    • Before adding any waste, affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound" and any other halogenated solid waste constituents. Do not use abbreviations.[4]

    • Indicate the date when the first waste is added to the container.[9]

  • Transferring Solid Waste:

    • Carefully transfer the solid this compound waste into the designated container.

    • Minimize the generation of dust.

    • Also, place any materials grossly contaminated with the chemical, such as weighing paper or contaminated gloves, into the same container.

  • Disposal of Empty Containers:

    • An empty container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol) before being disposed of as non-hazardous waste.[9]

    • Crucially, the rinsate from this process is considered hazardous waste. Collect all three rinses in a designated "Halogenated Organic Liquid" waste container.[9]

    • After triple-rinsing, deface or remove the original label on the empty container and dispose of it in the regular laboratory glass or plastic recycling, as appropriate.[10]

  • Storage Pending Disposal:

    • Securely close the hazardous waste container. Waste containers must be kept closed at all times except when adding waste.[9][10]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[8][11]

    • The SAA must be inspected weekly for any signs of leakage.[8]

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for a designated period (typically 6-12 months, check institutional guidelines), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[11][12]

    • Do not dispose of this chemical down the drain or in the regular trash.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G start Start: Have this compound waste? waste_type Is the waste solid chemical or contaminated labware? start->waste_type solid_waste Transfer to 'Halogenated Organic Solid' waste container waste_type->solid_waste Yes empty_container Is it an empty chemical container? waste_type->empty_container No store_waste Label and store sealed waste container in Satellite Accumulation Area (SAA) solid_waste->store_waste triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse Yes end End of Process empty_container->end No collect_rinsate Collect rinsate in 'Halogenated Organic Liquid' waste container triple_rinse->collect_rinsate dispose_container Deface label and dispose of rinsed container as non-hazardous trash collect_rinsate->dispose_container dispose_container->store_waste ehs_pickup Arrange for pickup by EHS/Hazardous Waste Contractor store_waste->ehs_pickup ehs_pickup->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (3,4-Dichloro-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (3,4-Dichloro-2-methylphenyl)boronic acid. The information is compiled to ensure the safety of laboratory personnel and to promote best practices in chemical handling and waste management.

Hazard Identification and Safety Precautions

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available data for this specific compound, the primary hazards include:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • Harmful if inhaled

  • May cause respiratory irritation

Due to its corrosive and irritant nature as a solid, dust particles can react with moisture on the skin or in the respiratory tract, leading to injury.[1]

Operational Plan: Safe Handling Procedures

A systematic approach is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls:

  • Chemical Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.[2][3] The fume hood sash should be kept as low as possible.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[4]

  • Emergency Equipment: An eyewash station and an emergency shower must be readily accessible in the immediate work area.[1][5]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent contact with the chemical. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[1][5][6]
Hands Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use and change them frequently.[6][7]
Body Laboratory Coat and Chemical-Resistant ApronA fully buttoned lab coat should be worn at all times. For tasks with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[6][8]
Respiratory NIOSH/MSHA-Approved RespiratorA respirator may be necessary if dust is generated outside of a fume hood or if ventilation is inadequate. The type of respirator and cartridge should be selected based on a formal risk assessment.[6]

Hygiene Practices:

  • Avoid all contact with skin, eyes, and clothing.[9]

  • Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated clothing should be removed immediately and washed separately before reuse.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its associated waste is essential to protect personnel and the environment.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All waste contaminated with this compound, including solid chemical, solutions, and contaminated consumables, must be segregated as hazardous waste.[10] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Solid Waste Collection:

    • Collect excess solid this compound in a designated, clearly labeled, and sealable hazardous waste container.

    • Place all contaminated disposable items, such as gloves, weighing paper, and pipette tips, into a separate, sealed plastic bag or container labeled as hazardous waste.

  • Liquid Waste Collection:

    • Collect any solutions containing this compound in a dedicated, sealed, and clearly labeled container for liquid hazardous waste.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage of Waste:

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's EHS personnel or a licensed waste disposal contractor.[10]

  • Decontamination of Glassware:

    • Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood.

    • Collect the first rinseate as hazardous liquid waste.[10] Subsequent rinses may also need to be collected depending on institutional guidelines.

    • After thorough rinsing and air-drying, the glassware can typically be washed and reused.

Spill Management:

  • Small Spills (in a fume hood): If a small spill occurs within the fume hood, contain it with a spill kit absorbent material. Carefully sweep or wipe up the material, place it in a sealed container, and label it as hazardous waste. Decontaminate the area with a suitable solvent.

  • Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area. Do not attempt to clean up the spill without appropriate respiratory protection and PPE. Alert your laboratory supervisor and EHS office immediately.

Workflow for Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

prep Preparation - Review SDS - Don appropriate PPE handling Handling in Fume Hood - Weighing - Solution Preparation prep->handling experiment Experimental Use handling->experiment decon Decontamination - Clean work area - Rinse glassware (collect rinseate) experiment->decon waste Waste Collection - Segregate solid and liquid waste - Label containers experiment->waste decon->waste ppe_removal PPE Removal and Personal Hygiene - Remove PPE correctly - Wash hands decon->ppe_removal storage Waste Storage - Store in designated area waste->storage disposal Final Disposal - Arrange for pickup by EHS storage->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.